N-Me-n-bis(peg4-acid) hydrochloride salt
Description
BenchChem offers high-quality N-Me-n-bis(peg4-acid) hydrochloride salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-n-bis(peg4-acid) hydrochloride salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO12.ClH/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28;/h2-21H2,1H3,(H,25,26)(H,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZUXRGUARKMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Me-N-bis(PEG4-acid) Hydrochloride Salt: A Branched Linker for Advanced Bioconjugation and Targeted Protein Degradation
This guide provides a comprehensive technical overview of N-Me-N-bis(PEG4-acid) hydrochloride salt (CAS 2055014-77-0), a branched, polyethylene glycol (PEG)-based linker. It is intended for researchers, scientists, and drug development professionals engaged in the fields of bioconjugation, targeted protein degradation, and advanced drug delivery systems. This document will delve into the core principles of this linker's application, supported by detailed protocols, mechanistic insights, and comparative analyses to facilitate its effective utilization in research and development.
Introduction: The Pivotal Role of Linkers in Modern Therapeutics
In the landscape of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than an inert spacer.[1] It is a critical determinant of a molecule's efficacy, selectivity, and pharmacokinetic properties.[2] The linker's architecture, length, and chemical composition profoundly influence the formation and stability of the crucial ternary complex in PROTACs (target protein-PROTAC-E3 ligase) and the controlled release of payloads in ADCs.[3][4] N-Me-N-bis(PEG4-acid) hydrochloride salt has emerged as a valuable tool in this context, offering a unique branched structure that imparts advantageous physicochemical properties.
N-Me-N-bis(PEG4-acid) hydrochloride salt is a homobifunctional crosslinker featuring a central tertiary amine with a methyl group and two tetraethylene glycol (PEG4) arms, each terminating in a carboxylic acid.[5] This branched architecture, combined with the hydrophilic nature of the PEG chains, enhances the aqueous solubility of the resulting conjugates, a common challenge in drug development.[6]
Physicochemical Properties and Structural Attributes
A clear understanding of the physicochemical properties of N-Me-N-bis(PEG4-acid) hydrochloride salt is fundamental to its successful application.
| Property | Value | Source(s) |
| CAS Number | 2055014-77-0 | [7] |
| Molecular Formula | C23H45NO12・HCl | [5] |
| Molecular Weight | 527.6 g/mol (free base) | [5] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Storage | -20°C, desiccated | [5] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) |
The branched nature of this linker offers distinct advantages over its linear counterparts. It allows for the potential attachment of two separate molecules to a single point or can be used to create a "Y-shaped" PROTAC, influencing the spatial orientation of the target protein and the E3 ligase.[8] The PEG4 chains contribute to increased hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic profile of the final conjugate.[1]
Core Application: A Versatile Linker for PROTAC Synthesis
The primary application of N-Me-N-bis(PEG4-acid) hydrochloride salt is in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[9]
Mechanism of Action in PROTACs
The linker's role in a PROTAC is to optimally position the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[4] The length and flexibility of the linker are critical for achieving the necessary proximity and orientation for efficient ubiquitin transfer.[3] The branched structure of N-Me-N-bis(PEG4-acid) can provide a unique conformational constraint that may enhance the cooperativity of ternary complex formation.[8]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC via Amide Coupling
The terminal carboxylic acid groups of N-Me-N-bis(PEG4-acid) hydrochloride salt can be readily coupled to primary or secondary amines on a target protein ligand or an E3 ligase ligand using standard amide bond formation chemistry.[5] The use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a common and effective strategy.[10][11]
Materials:
-
N-Me-N-bis(PEG4-acid) hydrochloride salt
-
Amine-containing Ligand 1 (for POI or E3 ligase)
-
Amine-containing Ligand 2 (for the other binding partner)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Activation of the First Carboxylic Acid:
-
Dissolve N-Me-N-bis(PEG4-acid) hydrochloride salt (1 equivalent) in anhydrous DMF.
-
Add EDC (1.1 equivalents) and NHS (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes under an inert atmosphere. This forms a semi-stable NHS ester.[10]
-
-
Coupling to the First Ligand:
-
Dissolve Amine-containing Ligand 1 (1 equivalent) in anhydrous DMF.
-
Add the solution of Ligand 1 to the activated linker solution.
-
Add DIPEA (2-3 equivalents) to act as a base and neutralize the hydrochloride salt and any acid formed during the reaction.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Purification of the Intermediate:
-
Purify the resulting mono-functionalized linker-ligand conjugate using flash column chromatography or preparative HPLC.
-
-
Activation of the Second Carboxylic Acid:
-
Dissolve the purified mono-functionalized conjugate (1 equivalent) in anhydrous DMF.
-
Add EDC (1.1 equivalents) and NHS (1.1 equivalents).
-
Stir at room temperature for 15-30 minutes.
-
-
Coupling to the Second Ligand:
-
Dissolve Amine-containing Ligand 2 (1 equivalent) in anhydrous DMF.
-
Add the solution of Ligand 2 to the activated intermediate.
-
Add DIPEA (2-3 equivalents).
-
Stir at room temperature for 2-4 hours, or until completion.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC. The use of a C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid is common for purifying PEGylated PROTACs.[12]
-
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. N-Me-N-bis(PEG4-acid) HCl salt, 2055014-77-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Me-N-bis(PEG4-acid) - Immunomart [immunomart.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structure and Properties of N-Me-N-bis(PEG4-acid) Linker
The following in-depth technical guide details the structure, properties, and applications of the N-Me-N-bis(PEG4-acid) linker, designed for researchers and drug development professionals specializing in Targeted Protein Degradation (TPD) and bioconjugation.
Executive Summary
The N-Me-N-bis(PEG4-acid) linker (CAS: 2055014-77-0) is a specialized, homobifunctional branched linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike standard linear PEG linkers, this molecule features a central tertiary amine substituted with a methyl group and two polyethylene glycol (PEG) chains terminating in carboxylic acids.
This "V-shaped" architecture serves two critical functions in drug design:
-
Geometric Control: It creates a defined branch point, allowing for the dimerization of ligands (Homo-PROTACs) or the creation of non-linear conjugates that can access unique protein surface topologies.
-
Physicochemical Enhancement: The hydrophilic PEG chains and the ionizable central nitrogen significantly improve the aqueous solubility of hydrophobic warheads, a common challenge in degrader development.
Chemical Identity & Structural Analysis[1]
Core Specifications
| Property | Detail |
| Chemical Name | N-Methyl-N,N-bis(PEG4-propionic acid) |
| CAS Number | 2055014-77-0 |
| Molecular Formula | C₂₃H₄₅NO₁₂ |
| Molecular Weight | 527.61 g/mol |
| Reactive Groups | 2 × Carboxylic Acid (-COOH) |
| Branch Point | Tertiary Amine (N-Methyl) |
| SMILES | CN(CCOCCOCCOCCOCCC(O)=O)CCOCCOCCOCCOCCC(O)=O |
Structural Anatomy
The linker is defined by three distinct structural zones:
-
The Anchor (Central Nitrogen): A tertiary amine methylated at the N-position. This center provides a permanent "kink" in the chain, preventing the linear conformation typical of diamine-PEGs. It also serves as a proton acceptor (Lewis base).
-
The Solubilizers (PEG4 Arms): Two tetraethylene glycol chains extend from the nitrogen. These ether-rich regions disrupt water structure, creating a hydration shell that shields hydrophobic payloads.
-
The Warheads (Terminal Acids): Each arm terminates in a propionic acid moiety. These are the conjugation sites, ready for activation (e.g., via NHS esters) to react with primary amines on ligands.
Structural Topology Diagram
The following diagram illustrates the topological connectivity of the linker.
Caption: Topological representation of N-Me-N-bis(PEG4-acid), highlighting the central branching amine and symmetric reactive arms.
Physicochemical Properties[3]
Solubility Profile
The molecule is designed for high solubility in both aqueous and organic environments, facilitating synthesis in diverse solvent systems.
-
Water: Highly soluble (>100 mg/mL). The PEG chains sequester water molecules, while the central amine can be protonated at physiological pH, acting as a cationic solubilizer.
-
Organic Solvents: Soluble in DCM, DMF, DMSO, and Methanol. This versatility allows for coupling reactions with hydrophobic ligands that would precipitate in purely aqueous buffers.
Acid-Base Behavior (pKa)
-
Carboxylic Acids: Typical pKa ~4.5–5.0. At physiological pH (7.4), these exist as carboxylates (-COO⁻), contributing negative charge unless conjugated.
-
Central Tertiary Amine: The estimated pKa is 8.5–9.5 .
-
Significance: In acidic HPLC mobile phases (e.g., 0.1% TFA), the nitrogen is protonated (ammonium form), which aids in purification by increasing polarity. In biological systems, this positive charge can improve cell permeability via interaction with negatively charged cell membranes, although excessive charge may lead to lysosomal trapping.
-
Stability
-
Storage: Stable at -20°C for >1 year in powder form. Hygroscopic; must be stored under desiccant.
-
Chemical Stability: The ether linkages (PEG) and the tertiary amine are chemically robust. The terminal carboxylic acids are stable but reactive; they should not be stored in alcoholic solvents with acid catalysts to prevent inadvertent esterification.
Applications in Drug Discovery
Homo-PROTACs (Dimerization)
The primary application of this symmetric linker is the synthesis of Homo-PROTACs . By conjugating identical ligands to both ends, researchers can induce the dimerization of a target protein.
-
Mechanism:[1][2] The linker acts as a "staple," bringing two protein monomers together.
-
Example: Dimerization of E3 ligases (e.g., VHL or CRBN) to study self-regulation or to create "molecular glues" that recruit a neosubstrate only when the ligase is dimerized.
Solubility "Handle" for Hetero-PROTACs
While symmetric, the linker can be used in heterobifunctional PROTACs if synthesis is controlled (see Protocol). The central N-Methyl group prevents the "hydrophobic collapse" often seen with long alkyl chain linkers. The V-shape forces the two ligands apart, potentially accessing different ubiquitination zones on the target protein compared to linear PEG linkers.
Experimental Protocols
Activation and Conjugation Workflow
To use N-Me-N-bis(PEG4-acid), the carboxylic acid termini must be activated into NHS esters to react with amine-bearing ligands.
Reagents:
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-Hydroxysuccinimide (NHS).
-
Solvent: Dry DMF or DMSO.
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Protocol:
-
Activation: Dissolve the linker (1 eq) in dry DMF. Add EDC (2.5 eq) and NHS (2.5 eq). Stir at Room Temperature (RT) for 2–4 hours. Note: This generates the bis-NHS ester in situ.
-
Coupling (For Homo-PROTACs): Add the amine-containing Ligand (2.2 eq) and DIPEA (5 eq) directly to the activation mixture. Stir at RT for 12–24 hours.
-
Quenching: Add a small amount of water or 1M Tris buffer to quench unreacted NHS esters.
-
Purification: Purify directly via Reverse-Phase HPLC (C18 column). Use a gradient of Water/Acetonitrile with 0.1% TFA. The protonated central amine will aid retention and separation.
Synthesis Logic Diagram
The following flowchart visualizes the decision-making process for using this linker in PROTAC synthesis.
Caption: Workflow for conjugating N-Me-N-bis(PEG4-acid). Symmetric dimerization is the preferred pathway.
References
-
An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553–562. Available at: [Link]
Sources
An In-Depth Technical Guide to Aza-Crown Ether Dicarboxylic Acids: Synthesis, Characterization, and Applications in Advanced Research
A Note to the Reader: Initial searches for the specific compound "16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic acid" did not yield any results in the public scientific literature or chemical databases. This suggests that the requested molecule may be a novel compound that has not yet been synthesized or publicly disclosed. Therefore, this guide will provide a comprehensive overview of the broader class of compounds to which it belongs: aza-crown ether dicarboxylic acids . The principles, protocols, and applications discussed herein are directly relevant to the potential synthesis and study of the requested molecule and are intended to provide a strong foundational understanding for researchers, scientists, and drug development professionals.
Introduction: The Unique Architecture and Function of Aza-Crown Ether Dicarboxylic Acids
Aza-crown ethers are a fascinating class of macrocyclic polyethers in which one or more oxygen atoms of a traditional crown ether are replaced by nitrogen atoms. This substitution introduces a site for versatile functionalization, allowing for the attachment of various side chains or "lariat" arms that can dramatically alter the molecule's properties and functions. When these side arms are terminated with carboxylic acid groups, the resulting aza-crown ether dicarboxylic acids become highly sophisticated molecules with a unique combination of a hydrophilic, cation-binding macrocyclic core and anionic, reactive peripheral groups.
This dual functionality makes them prime candidates for a wide array of applications, from the development of novel ionophores and sensors to advanced drug delivery systems and materials science. The nitrogen atom's ability to be protonated or to bear a positive charge at physiological pH, combined with the anionic nature of the carboxylates, imparts a zwitterionic character that can be finely tuned.
Core Principles of Synthesis: A Modular Approach
The synthesis of aza-crown ether dicarboxylic acids is a multi-step process that relies on established principles of organic chemistry, particularly Williamson ether synthesis and amide coupling reactions. A generalized synthetic workflow is presented below.
Diagram: General Synthetic Workflow for Aza-Crown Ether Dicarboxylic Acids
Caption: A generalized workflow for the synthesis of aza-crown ether dicarboxylic acids.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of an N-functionalized diaza-crown ether dicarboxylic acid. Specific reagents and conditions would be adapted based on the target molecule's ring size and the nature of the linker.
Step 1: Synthesis of the Diaza-Crown Ether Macrocycle
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a suitable high-boiling point solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
High Dilution Conditions: Prepare two separate solutions:
-
Solution A: The starting diamine (e.g., a polyethylene glycol diamine) dissolved in the reaction solvent.
-
Solution B: The dihalide or ditosylate linker (e.g., a di(ethylene glycol) ditosylate) and a non-nucleophilic base (e.g., potassium carbonate) dissolved in the reaction solvent.
-
-
Cyclization: Heat the reaction flask to reflux. Simultaneously, add Solution A and Solution B dropwise to the refluxing solvent over a period of 24-48 hours using syringe pumps. This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.
-
Workup and Purification: After the addition is complete, continue refluxing for another 24 hours. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina to yield the pure diaza-crown ether.
Step 2: Functionalization with Carboxylic Acid Moieties
-
Reaction Setup: Dissolve the purified diaza-crown ether in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Acylation: Add a protected dicarboxylic acid derivative (e.g., a mono-ethyl ester of a dicarboxylic acid chloride) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diester by column chromatography.
Step 3: Deprotection to Yield the Dicarboxylic Acid
-
Hydrolysis: Dissolve the purified diester in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~2. The dicarboxylic acid product will often precipitate out of solution.
-
Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Physicochemical Properties and Characterization
The successful synthesis and purity of aza-crown ether dicarboxylic acids are confirmed through a combination of spectroscopic and analytical techniques.
| Property | Characterization Technique(s) | Expected Observations |
| Chemical Structure | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC) | Characteristic chemical shifts for the polyether backbone, the nitrogen-adjacent protons, and the protons of the dicarboxylic acid side chains. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | The experimental mass-to-charge ratio (m/z) should match the calculated exact mass of the target molecule. |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram indicates a high degree of purity. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for C-O-C (ether), C-N (amine), and C=O and O-H (carboxylic acid) functional groups. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Provides information on the decomposition temperature and thermal stability of the compound. |
Applications in Research and Drug Development
The unique structural features of aza-crown ether dicarboxylic acids have led to their exploration in several cutting-edge areas of research.
Targeted Drug Delivery
The aza-crown ether moiety can be designed to selectively bind to specific biological cations, such as the overexpressed ions in the microenvironment of certain tumors. The carboxylic acid groups can be used to conjugate drugs, targeting moieties (e.g., peptides or antibodies), or imaging agents. This creates a multifunctional drug delivery system capable of recognizing a specific biological target and releasing its payload.
Diagram: Aza-Crown Ether in Targeted Drug Delivery
Caption: Schematic of an aza-crown ether dicarboxylic acid acting as a scaffold for targeted drug delivery.
Ion-Selective Electrodes and Sensors
The selective binding of cations by the aza-crown ether cavity can be exploited in the design of ion-selective electrodes and fluorescent sensors. The binding event can induce a change in the electrochemical potential or the fluorescence properties of the molecule, allowing for the quantitative detection of specific ions in complex biological or environmental samples. The carboxylic acid groups can be used to immobilize the sensor on a solid support.
Biomimetic Ion Channels
Self-assembly of aza-crown ether dicarboxylic acids in lipid bilayers can lead to the formation of synthetic ion channels. The macrocyclic core can facilitate the transport of ions across the membrane, while the carboxylic acid groups can modulate the channel's selectivity and gating properties in response to changes in pH or the presence of specific multivalent cations.
Future Perspectives and Conclusion
Aza-crown ether dicarboxylic acids represent a versatile and powerful platform for the development of novel functional molecules. While the specific compound "16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic acid" remains to be described in the scientific literature, the foundational principles and methodologies outlined in this guide provide a clear roadmap for its potential synthesis and exploration. The continued development of synthetic strategies for these complex macrocycles, coupled with a deeper understanding of their host-guest chemistry in biological systems, will undoubtedly lead to exciting new discoveries and applications in the fields of medicine, materials science, and analytical chemistry.
References
As the specific topic is not found in the literature, a list of representative references for the synthesis and application of aza-crown ethers is provided for foundational knowledge.
-
Synthesis and Characterization of a Chiral, Aza-15-Crown-5-Functionalized Ferrocenyldiphosphine Ligand for Asymmetric Catalysis. Organometallics, ACS Publications. [Link]
-
Synthesis and Characterization of a Series of New aza-Crown Ethers (I). ResearchGate. [Link]
-
Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery. Chemical Communications, RSC Publishing. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. ScienceOpen. [Link]
-
Luminescent Lariat Aza-Crown Ether Carboxylic Acid. MDPI. [Link]
-
The role of crown ethers in drug delivery. ResearchGate. [Link]
-
Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. PMC. [Link]
A Senior Application Scientist's Guide to Hydrophilic Bis-Carboxylic Acid PEG Crosslinkers
Abstract
Polyethylene glycol (PEG) has become an indispensable tool in the fields of drug delivery, bioconjugation, and tissue engineering due to its biocompatibility, hydrophilicity, and low immunogenicity.[1][2] Among the various PEG derivatives, homobifunctional crosslinkers featuring carboxylic acid groups at both termini (bis-carboxylic acid PEG) are of particular interest. These molecules serve as versatile platforms for covalently linking biomolecules and forming hydrogel networks. This in-depth technical guide provides a comprehensive overview of hydrophilic bis-carboxylic acid PEG crosslinkers, detailing their chemical properties, mechanism of action, and key applications. We will explore the causality behind experimental choices, provide detailed protocols for common laboratory procedures, and offer insights gleaned from field-proven applications.
Introduction: The Power of PEGylation and the Rise of Hydrophilic Crosslinkers
The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[2] PEGylation can improve a drug's solubility and stability, extend its circulation half-life by reducing renal clearance, and decrease its immunogenicity.[2][3]
Hydrophilic crosslinkers, particularly those based on PEG, are instrumental in creating complex biomolecular architectures.[4] Their water-loving nature ensures that the resulting conjugates remain soluble and stable in aqueous environments, a critical factor for in vivo applications.[2] This guide focuses on a specific class of these reagents: bis-carboxylic acid PEG crosslinkers. These molecules possess a carboxylic acid group at each end of the PEG chain, enabling the linkage of two or more molecules containing primary amines.
Chemical Properties and Synthesis of Bis-Carboxylic Acid PEG Crosslinkers
Structure and Properties
Bis-carboxylic acid PEG crosslinkers are linear polymers of ethylene glycol with the general structure HOOC-(CH₂CH₂O)n-CH₂CH₂-COOH. The key features that dictate their utility are:
-
Hydrophilicity: The repeating ether units in the PEG backbone form hydrogen bonds with water, rendering the molecule highly soluble in aqueous solutions.[2] This property is crucial for maintaining the solubility of the molecules they crosslink.
-
Biocompatibility: PEG is known for its low toxicity and immunogenicity, making it an ideal material for biomedical applications.[1]
-
Flexibility: The PEG chain is highly flexible, which can provide optimal spatial separation between conjugated molecules, improving their binding orientation and accessibility.[2]
-
Reactivity: The terminal carboxylic acid groups are the reactive handles for conjugation. While they can react directly with primary amines to form amide bonds, this reaction is often inefficient. Therefore, the carboxylic acids are typically activated to facilitate a more efficient reaction.
Synthesis Overview
The synthesis of bis-carboxylic acid PEG crosslinkers generally involves the oxidation of the terminal hydroxyl groups of a PEG diol. A common method involves reacting polyethylene glycol with a t-butyl haloacetate in the presence of a base, followed by acid-catalyzed hydrolysis to yield the dicarboxylic acid.[5] This method allows for the preparation of high-purity products, which is essential for pharmaceutical applications.
Mechanism of Action: The Art of Amine-Reactive Crosslinking
The primary application of bis-carboxylic acid PEG crosslinkers is the covalent linkage of molecules containing primary amines, such as proteins, peptides, and certain small molecules.[6] As mentioned, the direct reaction between a carboxylic acid and an amine is slow and requires harsh conditions. Therefore, a two-step process involving the activation of the carboxylic acid groups is typically employed.
Activation of Carboxylic Acids: The Role of NHS Esters
The most common method for activating carboxylic acids for amine coupling is the formation of N-hydroxysuccinimide (NHS) esters.[6][] This is achieved by reacting the bis-carboxylic acid PEG with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
The resulting bis-NHS ester-activated PEG is highly reactive towards primary amines.[9] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[10]
Key Experimental Considerations
The success of a crosslinking reaction depends on careful control of several experimental parameters:
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 8.5 | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[9] At lower pH, the primary amines are protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[11] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing the efficiency of the desired conjugation.[9] |
| Stoichiometry | 10-50 fold molar excess of crosslinker | The optimal molar ratio of crosslinker to the target molecule depends on the desired degree of modification and the concentration of the reactants. A higher excess is often required for dilute protein solutions.[9] |
| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for faster kinetics or at 4°C to minimize potential degradation of sensitive biomolecules. |
| Reaction Time | 30 minutes to 2 hours | The reaction time should be optimized based on the reactivity of the target molecule and the desired level of conjugation. |
Applications in Research and Drug Development
Hydrophilic bis-carboxylic acid PEG crosslinkers are employed in a wide range of applications, from fundamental research to the development of novel therapeutics.
Bioconjugation and Protein Modification
These crosslinkers are extensively used to create well-defined bioconjugates with enhanced properties.[12] For example, they can be used to:
-
Link two different proteins: This can be used to create bifunctional proteins with novel activities.
-
PEGylate proteins: While monofunctional PEGs are more common for this purpose, bis-functional PEGs can be used to crosslink multiple protein molecules, forming oligomers with altered pharmacokinetic profiles.
-
Attach small molecules to proteins: This is a key strategy in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[13]
Hydrogel Formation for Drug Delivery and Tissue Engineering
Hydrogels are three-dimensional networks of crosslinked polymers that can absorb large amounts of water.[14][15] PEG-based hydrogels are particularly attractive for biomedical applications due to their biocompatibility and tunable properties.[16][17]
Bis-carboxylic acid PEG crosslinkers can be used to form hydrogels by reacting with multi-amine polymers, such as chitosan or poly-L-lysine.[18] The resulting hydrogels can encapsulate drugs, proteins, or cells for controlled release and tissue regeneration applications.[14] The properties of the hydrogel, such as its swelling ratio, mechanical strength, and degradation rate, can be tailored by adjusting the molecular weight of the PEG crosslinker and the crosslinking density.[19][20][21]
Experimental Protocols
Protocol for Activating Bis-Carboxylic Acid PEG with NHS
This protocol describes the general procedure for activating a bis-carboxylic acid PEG with NHS and EDC.
Materials:
-
Bis-carboxylic acid PEG
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the bis-carboxylic acid PEG in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 2.2-fold molar excess of NHS to the solution and stir until dissolved.
-
Add a 2.2-fold molar excess of EDC to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.
-
The activated bis-NHS ester PEG can be used directly in the subsequent conjugation step or purified by precipitation in cold diethyl ether and dried under vacuum.
Self-Validation: The formation of the NHS ester can be confirmed by techniques such as ¹H NMR spectroscopy, where the appearance of characteristic peaks for the succinimidyl protons indicates successful activation.
Protocol for Crosslinking an Amine-Containing Protein
This protocol provides a general method for crosslinking a protein using a pre-activated bis-NHS ester PEG.
Materials:
-
Bis-NHS ester-activated PEG
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the bis-NHS ester-activated PEG in an amine-free buffer immediately before use. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[9]
-
Add the desired molar excess of the activated crosslinker to the protein solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[22]
-
Remove excess crosslinker and byproducts by size exclusion chromatography (desalting column) or dialysis.
Self-Validation: The extent of crosslinking can be analyzed by SDS-PAGE, where the formation of higher molecular weight bands corresponding to the crosslinked protein species will be observed.
Conclusion
Hydrophilic bis-carboxylic acid PEG crosslinkers are powerful and versatile tools for researchers, scientists, and drug development professionals. Their unique combination of hydrophilicity, biocompatibility, and bifunctional reactivity enables a wide range of applications, from the creation of sophisticated bioconjugates to the formation of advanced hydrogel-based drug delivery systems. A thorough understanding of their chemical properties, mechanism of action, and the critical parameters governing their reactivity is essential for their successful implementation in the laboratory and beyond. By following the principles and protocols outlined in this guide, researchers can harness the full potential of these remarkable molecules to advance their scientific endeavors.
References
-
Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties. (2023). Pharmacognosy Journal. Retrieved February 15, 2026, from [Link]
-
PEG Linker. (2023, May 8). YouTube. Retrieved February 15, 2026, from [Link]
-
Bis-PEG-acid, PEG di(carboxylic acid). (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]
-
Hydrogels from chitosan crosslinked with poly(ethylene glycol)diacid as bone regeneration materials. (2016, January 5). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Characterization of polyethylene glycol hydrogels for biomedical applications. (2006). LSU Scholarly Repository. Retrieved February 15, 2026, from [Link]
- Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof. (n.d.). Google Patents.
-
Crosslinking reactions of polyethylene glycol diacrylate (PEGDA) and keratin (KTN) mixture. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The characteristics of polyethylene glycol (PEG)-based hydrogel. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Hyperbranched PEG-based multi-NHS polymer and bioconjugation with BSA. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Application of PEG Linker. (2023, February 9). AxisPharm. Retrieved February 15, 2026, from [Link]
-
HYDROPHILIC BIOMATERIALS: FROM CROSSLINKED AND SELF-ASSEMBLED HYDROGELS TO POLYMER-DRUG CONJUGATES AND DRUG-FREE MACROMOLECULAR THERAPEUTICS. (2024, May 17). PMC. Retrieved February 15, 2026, from [Link]
-
Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. (2021, January 5). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Preparation and Characterization of Thermoresponsive PEG-Based Injectable Hydrogels and Their Application for 3D Cell Culture. (2020, January 24). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Hydrazido-PEG bifunctional crosslinkers. (n.d.). Interchim. Retrieved February 15, 2026, from [Link]
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis and characterization of tannic acid–PEG hydrogel via Mitsunobu polymerization. (2020, January 9). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube. Retrieved February 15, 2026, from [Link]
-
Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. Retrieved February 15, 2026, from [Link]
-
Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. (2019, July 11). PMC. Retrieved February 15, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. purepeg.com [purepeg.com]
- 3. youtube.com [youtube.com]
- 4. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. purepeg.com [purepeg.com]
- 14. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. repository.lsu.edu [repository.lsu.edu]
- 20. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
N-Me-N-bis(PEG4-acid) HCl salt MSDS and safety data
An In-Depth Technical Guide to the Safe Handling and Application of N-Me-N-bis(PEG4-acid) HCl Salt
Introduction
N-Me-N-bis(PEG4-acid) HCl salt is a specialized bifunctional crosslinker integral to modern bioconjugation and drug delivery research.[1][2] Its structure, featuring a central tertiary amine flanked by two polyethylene glycol (PEG) chains terminating in carboxylic acids, provides a unique combination of properties. The hydrophilic PEG linkers enhance the aqueous solubility of conjugated molecules, a critical attribute for biological applications.[1] The dual terminal carboxylic acid groups allow for covalent attachment to two primary amine-containing molecules, making it an effective tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3] This guide offers a comprehensive overview of its chemical properties, detailed safety and handling protocols derived from its Material Safety Data Sheet (MSDS), and its core applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of N-Me-N-bis(PEG4-acid) HCl salt is fundamental to its proper handling, storage, and application in experimental design.
Table 1: Chemical and Physical Properties of N-Me-N-bis(PEG4-acid) HCl Salt
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-{2-[2-({2-[2-({2-amino}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]}propanoic acid;hydrochloride | [4] |
| CAS Number | 2055014-77-0 | [1][2][4] |
| Molecular Formula | C₂₃H₄₅NO₁₂ (as HCl salt) | [1] |
| Molecular Weight | 527.6 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Not explicitly stated; typically a solid or viscous oil for similar PEG compounds. | |
| Solubility | Soluble in water, DMSO, DMF, DCM. | [5] |
| Storage Conditions | Store at -20°C, protected from light, under an inert atmosphere (Nitrogen or Argon). |[1][6][7] |
Caption: Simplified 2D representation of the N-Me-N-bis(PEG4-acid) structure.
Core Safety and Hazard Information (MSDS Analysis)
This substance should only be handled by, or under the close supervision of, personnel qualified in the handling and use of potentially hazardous chemicals.[6] The following information is synthesized from the available Safety Data Sheet.
Hazard Identification
While a specific GHS classification is not provided in the primary SDS, the compound must be treated as a potentially hazardous chemical.[6] General hazards associated with similar research chemicals include potential skin, eye, and respiratory irritation.[8][9]
First-Aid Measures
Immediate and appropriate first-aid response is critical in case of accidental exposure. The following table summarizes the recommended actions.[6]
Table 2: Summary of First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers for adequate flushing. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[6] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] |
Fire-Fighting Measures
In the event of a fire, specific extinguishing media and protective gear are required.
-
Suitable Extinguishing Media : Use dry powder or carbon dioxide extinguishers.[6]
-
Protective Equipment : Protective clothing and a self-contained breathing apparatus (SCBA) must be worn by firefighting personnel.[6]
Accidental Release Measures
Proper containment and cleanup are necessary to prevent environmental contamination and personnel exposure.
-
Personal Precautions : Wear appropriate personal protective equipment (PPE), including an approved respirator, chemical-resistant gloves, protective clothing, and eye protection.[6]
-
Environmental Precautions : Do not allow the material to enter drains or water courses.[6]
-
Cleanup Method : Mix the spilled material with sand or a similar inert absorbent. Sweep the mixture up and place it into a tightly closed container for proper disposal.[6]
Handling, Storage, and Exposure Control
Adherence to proper laboratory procedures is essential for maintaining the integrity of the compound and ensuring user safety.
Safe Handling Practices
-
Engineering Controls : Use this product exclusively within a chemical fume hood.[6]
-
General Hygiene : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[6][10] Do not eat, drink, or smoke in the laboratory area.[11][12]
-
Qualified Personnel : This product should only be handled by individuals properly trained in managing potentially hazardous chemicals.[6]
Storage Conditions
Proper storage is crucial to maintain the chemical's stability and activity.
-
Atmosphere : For long-term storage, keep the compound under an inert atmosphere of nitrogen or argon to prevent oxidation and degradation.[7]
-
Protection : Keep the container tightly sealed and protected from light.[7] When removing from storage, allow the container to warm to room temperature before opening to prevent condensation of moisture.[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.[6]
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety goggles or glasses with side shields. | Protects eyes from accidental splashes.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact.[5][6] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[5][6] |
| Respiratory Protection | Use only in a chemical fume hood. An approved respirator may be necessary for spill cleanup. | Minimizes inhalation exposure.[6] |
Reactivity and Applications in Drug Development
Chemical Reactivity
The primary utility of N-Me-N-bis(PEG4-acid) HCl salt lies in the reactivity of its two terminal carboxylic acid groups. These groups readily react with primary amines to form stable amide bonds. This reaction is not spontaneous and requires the presence of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] The activation of the carboxylic acid facilitates nucleophilic attack by the amine, leading to the formation of the amide conjugate.
Caption: General workflow for an amide coupling reaction.
Key Applications
The bifunctional and hydrophilic nature of this linker makes it highly valuable in several areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach two drug molecules to an antibody or other targeting protein, increasing the drug-to-antibody ratio (DAR).
-
PROTACs : It can serve as the linker component in Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[13]
-
Drug Delivery : The hydrophilic PEG chains can improve the solubility and pharmacokinetic profile of hydrophobic drugs.[1][3]
-
Surface Modification : It can be used to modify surfaces with biomolecules to enhance biocompatibility or introduce specific functionalities.
Experimental Protocols
The following protocols are provided as general guides and should be adapted based on the specific molecules and experimental conditions used.
Protocol: General Amide Coupling Reaction
This protocol describes a typical procedure for conjugating N-Me-N-bis(PEG4-acid) to a primary amine-containing molecule (e.g., a peptide or small molecule drug).
-
Reagent Preparation : Dissolve N-Me-N-bis(PEG4-acid) HCl salt and the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Activation : In a separate vial, dissolve the coupling reagents (e.g., EDC and NHS, typically 1.2-1.5 equivalents per carboxylic acid group) in the same anhydrous solvent.
-
Reaction Initiation : Add the linker solution to the activating agent solution and stir for 15-30 minutes at room temperature to form the activated ester.
-
Coupling : Add the amine-containing molecule (typically 1.0 equivalent per carboxylic acid) to the activated linker solution. If the amine is in its salt form, add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to neutralize the salt and facilitate the reaction.
-
Reaction Monitoring : Let the reaction proceed at room temperature for 2-24 hours. Monitor the progress by an appropriate analytical method, such as LC-MS or TLC.
-
Quenching and Purification : Once the reaction is complete, it can be quenched with a small amount of water. The final conjugate is then purified using standard techniques like HPLC or column chromatography.
Protocol: Accidental Spill Cleanup
This protocol outlines the steps for safely managing a small-scale laboratory spill.[6]
-
Evacuate and Ventilate : Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Wear PPE : Don all required PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.[6]
-
Contain the Spill : Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[6]
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[6]
-
Decontaminate the Area : Clean the spill surface with an appropriate solvent or detergent, followed by water.
-
Dispose of Waste : Label the waste container clearly and dispose of it as special hazardous waste in accordance with local, state, and national regulations.[6][11]
Conclusion
N-Me-N-bis(PEG4-acid) HCl salt is a potent and versatile chemical tool for creating advanced bioconjugates. Its unique structure offers advantages in solubility and bifunctionality, enabling innovative approaches in drug delivery and targeted therapies. However, its effective and safe use is contingent upon a thorough understanding of its chemical properties and strict adherence to the safety protocols outlined in its MSDS. By following the guidelines presented in this technical guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.
References
-
N-Me-N-bis(PEG4-acid) HCl salt. Shaanxi Xin yan Bomei Biotechnology Co., Ltd. [Link]
-
Safety Data Sheet. Dow. (2020-07-02). [Link]
-
SDS – SECTION 4. Society for Chemical Hazard Communication. [Link]
-
NH-bis(PEG4-acid) HCl salt. Precise PEG. [Link]
-
NH-bis(PEG4-acid). Creative Biolabs. [Link]
-
N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt. RuiaoBio. [Link]
Sources
- 1. N-Me-N-bis(PEG4-acid) HCl salt, 2055014-77-0 | BroadPharm [broadpharm.com]
- 2. N-Me-N-bis(PEG4-acid) HCl salt_2055014-77-0_新研博美 [xinyanbm.com]
- 3. Amine PEG Acetic Acid, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Guide: N-Me-N-bis(PEG4-acid) in Targeted Protein Degradation
The following technical guide details the applications, chemical logic, and experimental protocols for N-Me-N-bis(PEG4-acid) in the context of Targeted Protein Degradation (TPD).
Unlocking Solubility and Geometric Precision in PROTAC Design
Executive Summary: The Linker as a Functional Scaffold
In the early iterations of Proteolysis Targeting Chimeras (PROTACs), linkers were viewed primarily as passive spacers. Current "linkerology" paradigms, however, recognize them as critical determinants of ternary complex stability, cell permeability, and metabolic fate.
N-Me-N-bis(PEG4-acid) (CAS: 2055014-77-0) represents a specialized class of branched, homobifunctional PEG linkers . Unlike linear linear PEGs, this molecule features a central tertiary amine (N-Me) core branching into two PEG4-carboxylic acid arms. This architecture offers two distinct advantages for drug discovery professionals:
-
Physicochemical Tuning: The central tertiary amine acts as a proton acceptor at physiological pH, enhancing aqueous solubility—a common bottleneck for hydrophobic PROTAC warheads.
-
Geometric Control: The "V-shaped" topology facilitates unique ternary complex geometries, potentially accessing "kinked" conformations that linear linkers cannot achieve, thereby improving cooperativity between the E3 ligase and the Protein of Interest (POI).
Chemical Architecture & Properties
Understanding the structural nuance of this linker is prerequisite to its application.[1]
| Property | Specification | Implication for TPD |
| Formula | C₂₃H₄₅NO₁₂ | Moderate molecular weight (~527.6 g/mol ) minimizes "molecular obesity" risks. |
| Core Motif | Tertiary Amine (N-Me) | Solubility Handle: Protonation enhances solubility. Branch Point: Creates a fixed angle between ligand arms. |
| Arms | 2x PEG4-COOH | Homobifunctional: Ideal for symmetric Homo-PROTACs or statistical coupling. Hydrophilicity: PEG chains mask hydrophobic patches on ligands. |
| Termini | Carboxylic Acid (-COOH) | Ready for amide coupling with amine-bearing ligands (e.g., Lenalidomide-NH₂, JQ1-NH₂). |
Structural Visualization
The following diagram illustrates the chemical topology and its conjugation potential.
Figure 1: Topology of N-Me-N-bis(PEG4-acid).[2] The central nitrogen dictates the spatial orientation of the two reactive arms.
Strategic Applications in TPD
A. Homo-PROTAC Synthesis (Symmetric Degraders)
The most direct application of N-Me-N-bis(PEG4-acid) is the synthesis of Homo-PROTACs . These are symmetric molecules linking two identical ligands to induce the self-association (dimerization) of a target protein.
-
Mechanism: The linker brings two identical E3 ligases (e.g., VHL) or two POI domains into proximity.
-
Utility: Used to study the "hook effect" or to induce chemically dependent dimerization of signaling proteins.
B. Solubility Enhancement for Hydrophobic Warheads
Many potent binders (e.g., BRD4 inhibitors like JQ1, or kinase inhibitors) are highly lipophilic. Conjugating them via linear alkyl linkers often results in PROTACs with poor aqueous solubility (
-
The N-Me Advantage: The central nitrogen in N-Me-N-bis(PEG4-acid) has a pKa typically around 7-9. At physiological pH, it exists in equilibrium with its protonated ammonium form. This charge introduces a "solubility anchor" without significantly disrupting cell permeability, a strategy validated in medicinal chemistry to improve DMPK properties.
C. Heterobifunctional PROTACs (Statistical Approach)
While the linker is homobifunctional (two identical acids), it can be used to link different ligands (Ligand A and Ligand B) using a statistical coupling strategy or sequential deprotection (if using a mono-protected derivative, though the reagent is typically sold as the bis-acid).
-
Workflow: React linker with Ligand A (limiting reagent)
Purify Mono-acid intermediate React with Ligand B.
Experimental Protocol: Synthesis & Conjugation
Objective: Synthesize a PROTAC by coupling N-Me-N-bis(PEG4-acid) to an amine-functionalized E3 ligand (e.g., Thalidomide-NH₂) and a POI ligand.
Pre-requisites:
-
N-Me-N-bis(PEG4-acid) (BroadPharm BP-23299 analog or similar).
-
Amine-functionalized ligands (as HCl or TFA salts).
-
Coupling Reagents: HATU, DIPEA (DIEA), DMF (Anhydrous).
Step-by-Step Workflow
Phase 1: Activation and First Coupling (Statistical Method)
-
Dissolution: Dissolve N-Me-N-bis(PEG4-acid) (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) to neutralize the central amine and carboxylic acids.
-
Activation: Add HATU (0.9 equiv - sub-stoichiometric to favor mono-activation). Stir for 5 min at Room Temperature (RT).
-
Ligand Addition: Add Ligand A-NH₂ (0.8 equiv) dropwise.
-
Note: Using excess linker relative to Ligand A minimizes the formation of the symmetric Dimer A-Linker-A.
-
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for mass: Linker + Ligand A - H₂O).
Phase 2: Purification of Intermediate
-
Critical Step: You must isolate the Mono-amide-Mono-acid intermediate.
-
Method: Reverse-Phase Preparative HPLC (C18 column).
-
Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid). The free acid group will make the intermediate elute earlier than the double-coupled dimer.
-
Lyophilization: Freeze-dry the collected fraction to obtain the white powder intermediate.
Phase 3: Second Coupling
-
Dissolution: Dissolve the isolated Intermediate (1.0 equiv) in DMF.
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Ligand Addition: Add Ligand B-NH₂ (1.2 equiv).
-
Reaction: Stir at RT for 4-16 hours.
-
Final Purification: Prep-HPLC to isolate the final Heterobifunctional PROTAC.
Synthesis Logic Diagram
Figure 2: Statistical synthesis workflow for generating heterobifunctional PROTACs using a bis-acid linker.
Mechanistic Validation: The "Kinked" Ternary Complex
Why choose this branched linker over a linear Bis-PEG9-acid? The answer lies in the Ternary Complex Topology .
In a standard linear linker, the chain is a "floppy" string. In N-Me-N-bis(PEG4-acid), the central nitrogen creates a vertex.
-
Linear Linker: Degrees of freedom are distributed evenly.
-
Branched (N-Me) Linker: The central atom restricts the conformational space slightly, favoring a "V" shape.
If the E3 ligase binding pocket and the POI binding pocket are oriented such that a straight line cannot connect them without steric clash, the "kinked" nature of the N-Me linker can relieve this strain, lowering the
Evaluation Metrics
When testing this linker, researchers must evaluate:
-
DC₅₀ (Concentration for 50% degradation): Potency.
-
D_max (Maximum degradation): Efficacy.
-
Hook Effect: Does degradation decrease at high concentrations? (The N-Me linker's solubility may shift the concentration at which the hook effect becomes relevant).
References
-
BroadPharm. N-Me-N-bis(PEG4-acid) Product Data & Spectra. Retrieved from
-
An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.[3] Link
-
Crews, C. M. (2018). PROTACs: past, present and future. Chemical Society Reviews. Link
-
Immunomart. N-Me-N-bis(PEG4-acid) Application Note. Link
Disclaimer: This guide is for research purposes only. Protocols should be optimized based on specific ligand physicochemical properties.
Sources
Methodological & Application
Protocol for Conjugating N-Me-N-bis(PEG4-acid) to Primary Amines
This application note provides a comprehensive technical guide for conjugating N-Me-N-bis(PEG4-acid) to primary amines. It addresses the specific chemical challenges posed by this branched, dicarboxylic acid linker and provides optimized protocols for both organic synthesis (e.g., PROTAC/small molecule dimerization) and aqueous bioconjugation.
Introduction & Mechanistic Insight
N-Me-N-bis(PEG4-acid) (CAS: 2055014-77-0) is a branched polyethylene glycol (PEG) linker featuring a central tertiary amine (N-methyl) and two PEG4 arms, each terminating in a carboxylic acid.
Key Chemical Features
-
Dual Reactivity: The molecule contains two carboxylic acid groups.[1] This classifies it as a homobifunctional linker regarding its reactivity toward amines, though structurally it is branched.
-
Solubility Enhancement: The central tertiary amine and PEG chains significantly increase the hydrophilicity of the resulting conjugate, a critical feature for hydrophobic payloads (e.g., PROTAC warheads).
-
Central Pivot: The N-Methyl group serves as a non-reactive pivot point (under standard amide coupling conditions), preventing the formation of charged quaternary ammonium species during conjugation, while maintaining solubility at physiological pH.
Conjugation Logic
The conjugation relies on the activation of the carboxylic acid groups to form a reactive intermediate (NHS ester or O-acylisourea), which then undergoes nucleophilic attack by a primary amine (
Critical Decision Point:
-
Scenario A (Homodimerization): Conjugating two identical amine-containing molecules. Strategy: Use excess amine and potent coupling agents (HATU).
-
Scenario B (Heterodimerization): Conjugating two different amines. Strategy: Statistical synthesis (requires purification) or stepwise solid-phase synthesis.
-
Scenario C (Surface/Protein Modification): Attaching the linker to a macromolecule. Strategy: Two-step EDC/NHS activation to prevent uncontrolled crosslinking.
Reaction Mechanism Visualization
The following diagram illustrates the activation and conjugation pathways in both organic and aqueous environments.
Caption: Schematic of the activation of N-Me-N-bis(PEG4-acid) and subsequent amide bond formation with primary amines.
Protocol A: Organic Phase Conjugation (Small Molecules/PROTACs)
Application: Synthesis of PROTAC linkers, drug dimers, or modifying hydrophobic drugs. Primary Solvent: DMF or DMSO (Anhydrous).[3]
Materials
-
N-Me-N-bis(PEG4-acid) (BroadPharm BP-21626 or equivalent)
-
Primary Amine substrate (
) -
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N-Diisopropylethylamine)
Step-by-Step Procedure
-
Preparation:
-
Calculate stoichiometry. For homodimerization (attaching the same amine to both ends), use 2.5 equivalents of amine per 1 equivalent of linker.
-
Dissolve 10 mg of N-Me-N-bis(PEG4-acid) (MW ~500-600 depending on salt form) in 1 mL anhydrous DMF.
-
-
Activation:
-
Add 2.2 equivalents of HATU to the linker solution.
-
Add 4.0 equivalents of DIPEA.
-
Note: The solution may turn slightly yellow. Stir under nitrogen at Room Temperature (RT) for 5 minutes.
-
-
Conjugation:
-
Add the Primary Amine (2.5 eq) dissolved in minimal DMF to the activated linker mixture.
-
Flush with nitrogen and seal.
-
Stir at RT for 2–4 hours.
-
-
Monitoring:
-
Monitor via LC-MS. Look for the mass of Linker + 2(Amine) - 2(H2O).
-
Checkpoint: If mono-substituted product persists, add 0.5 eq more HATU and stir for an additional hour.
-
-
Work-up:
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash 3x with 5% LiCl solution (removes DMF) or Brine.
-
Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove urea byproducts and excess reagents.
-
Protocol B: Aqueous Phase Conjugation (Proteins/Surfaces)
Application: Attaching the linker to antibodies, enzymes, or aminated surfaces. Primary Solvent: Phosphate Buffered Saline (PBS) / MES Buffer.
Materials
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Crucial for EDC stability).
-
Conjugation Buffer: PBS, pH 7.2–7.5 (Amine-free).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.
Step-by-Step Procedure
-
Linker Solubilization:
-
Dissolve N-Me-N-bis(PEG4-acid) in water or dry DMSO (if stock is needed) to 10 mM.
-
-
Two-Step Activation (Recommended to prevent crosslinking):
-
Dilute linker in Activation Buffer (pH 6.0) .
-
Add EDC (10-fold molar excess over acid groups) and Sulfo-NHS (10-fold molar excess).
-
React for 15 minutes at RT.
-
Quench Excess EDC: Add 2-mercaptoethanol (to final 20 mM) if purification is not possible. Ideally, purify the activated "Bis-NHS-ester" intermediate rapidly via a desalting column (PD-10) equilibrated with Conjugation Buffer (pH 7.4) .
-
-
Conjugation:
-
Add the purified, activated linker to the protein/surface solution.
-
Ratio:
-
To crosslink proteins: Use 1:1 to 1:5 (Linker:Protein) ratio.
-
To saturate surface amines: Use large excess of linker (50:1).
-
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) or Hydroxylamine to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 30 mins.
-
Quantitative Data & Optimization Table
| Parameter | Organic Phase (HATU) | Aqueous Phase (EDC/NHS) | Notes |
| pH / Environment | Basic (DIPEA excess) | Acidic activation (pH 6) | EDC hydrolyzes rapidly at high pH. |
| Stoichiometry | 1 Linker : 2.5 Amine | Variable (Application dependent) | Excess amine drives completion in organic synthesis. |
| Time | 2 - 4 Hours | 2 Hours (RT) / 16 Hours (4°C) | NHS esters degrade over time in water. |
| Byproducts | Urea (removable by wash) | Isourea (water soluble) | Aqueous cleanup is simpler (dialysis). |
| Yield (Typical) | > 85% | 40 - 70% (Protein dependent) | Steric hindrance on proteins reduces yield. |
Troubleshooting & Critical Controls
Issue: Incomplete Conjugation (Mono-substitution)
-
Cause: One acid group reacted, but steric bulk or hydrolysis deactivated the second.
-
Solution: Use HATU instead of EDC (higher reactivity). Ensure anhydrous conditions for organic synthesis. Re-treat with fresh activator.
Issue: Gelation/Precipitation (Protein Conjugation)
-
Cause: Excessive crosslinking of proteins (Linker acting as a bridge between two proteins).
-
Solution: Reduce linker concentration or perform "Reverse Addition" (Add protein to excess linker) if the goal is to label the protein, not crosslink it.
Issue: Hydrolysis of NHS Ester
-
Cause: Buffer pH too high during activation or old EDC.
-
Solution: Use fresh EDC. Keep activation pH strictly at 6.0. Move to pH 7.4 only immediately before adding the amine.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry mechanisms).
-
AxisPharm. Protocol for PEG Acid Reagents. AxisPharm. Retrieved from [Link]
Sources
Application Note: HATU-Mediated Amide Coupling of N-Me-N-bis(PEG4-acid) for Multivalent Conjugation
[1]
Abstract
This technical guide details the protocol for the symmetric functionalization of N-Me-N-bis(PEG4-acid) using HATU activation.[1] This specific linker, featuring a central tertiary amine and two carboxylic acid-terminated PEG arms, is frequently employed in the synthesis of homobifunctional degraders (PROTACs) and multivalent pharmacophores.[1] The protocol prioritizes the suppression of guanidinylation side reactions and addresses the specific solubility and purification challenges associated with hydrophilic PEG architectures.[1]
Introduction & Strategic Rationale
The Reagent: N-Me-N-bis(PEG4-acid)
Unlike linear PEG diacids, N-Me-N-bis(PEG4-acid) possesses a "Y-shaped" architecture centered on a tertiary amine (N-methyl).[1]
-
Central Node: The tertiary amine acts as a branching point, increasing the hydrodynamic radius and solubility compared to linear analogs.[1]
-
Reactivity Profile: The molecule presents two chemically equivalent carboxylic acid motifs.[1]
-
Challenge: The central tertiary amine can act as a proton trap or interact with activated esters if the steric geometry allows, though its primary challenge is its zwitterionic potential during workup.[1]
Why HATU?
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over carbodiimides (EDC/DCC) or phosphonium salts (PyBOP) for this application due to:
-
Reactivity: The 7-azabenzotriazole (HOAt) leaving group creates a highly reactive ester, crucial for overcoming the entropic penalty of reacting with flexible PEG chains.[1]
-
Neighboring Group Effect: The pyridine nitrogen in the HOAt moiety assists in the incoming amine's nucleophilic attack via a 7-membered cyclic transition state (Carpino, 1993).[1]
Mechanistic Workflow
The coupling reaction proceeds through an activation phase followed by aminolysis.[1][2] A critical operational requirement is the pre-activation of the carboxylic acid to prevent the amine nucleophile from reacting directly with the HATU uronium center, which would form an unreactive guanidine byproduct.[1]
Figure 1: Reaction Mechanism & Electron Flow[1]
Caption: The HATU activation cycle. The carboxylate attacks the HATU iminium carbon, expelling the HOAt anion, which then re-attacks to form the reactive OAt ester.[1][3]
Experimental Protocol
Materials & Stoichiometry
Objective: Symmetric functionalization (Homodimerization). Scale: 100 mg Linker basis (approx. 0.15 mmol).[1]
| Component | Role | Equivalents (Eq) | Rationale |
| N-Me-N-bis(PEG4-acid) | Linker | 1.0 | Limiting reagent.[1] |
| Target Amine (R-NH₂) | Payload | 2.5 - 3.0 | Slight excess (1.25 - 1.5 per arm) ensures complete bis-functionalization.[1] |
| HATU | Activator | 2.2 | 1.1 Eq per carboxyl group.[1] Excess wastes reagent and complicates purification.[1][4] |
| DIPEA (Hünig's Base) | Base | 4.0 - 5.0 | Neutralizes the acid (2 Eq), the amine salts (if used), and maintains basic pH for activation.[1] |
| DMF (Anhydrous) | Solvent | N/A | [0.1 M] concentration.[1] PEG is highly soluble; DMF ensures HATU stability.[1] |
Step-by-Step Procedure
Step 1: Preparation and Pre-Activation[1]
-
Dissolution: In a flame-dried round-bottom flask or reaction vial, dissolve N-Me-N-bis(PEG4-acid) (1.0 equiv) in anhydrous DMF to achieve a concentration of ~0.1 M.
-
Base Addition: Add DIPEA (4.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (2.2 equiv) in one portion.
-
Observation: The solution typically turns yellow/orange (color of the HOAt anion).[1]
-
Time: Stir at Room Temperature (RT) for 15–20 minutes .
-
Critical Control: Do not add the amine yet.[1] This pre-activation step ensures the OAt-ester is fully formed, minimizing the risk of the amine reacting with HATU directly (guanidinylation).[1]
-
Step 2: Coupling Reaction[1]
-
Amine Addition: Dissolve the Target Amine (2.5 equiv) in a minimal amount of DMF.[1] Add this solution dropwise to the activated linker mixture.[1]
-
Reaction: Flush the headspace with Nitrogen/Argon, seal, and stir at RT.
-
Monitoring: Monitor by LC-MS or HPLC after 1 hour.
Step 3: Workup & Purification
PEG derivatives are amphiphilic, making aqueous extraction (DCM/Water) risky due to emulsion formation and product loss into the aqueous phase.[1]
Method A: Direct Reverse-Phase (Recommended) [1]
-
Quench: Add water (equal to 10% of reaction volume) to quench remaining active esters.[1] Stir for 10 minutes.
-
Filter: Filter the crude mixture through a 0.45 µm syringe filter to remove insoluble urea/guanidine byproducts.
-
Purification: Inject directly onto a Prep-HPLC C18 column.
Method B: Solid Phase Extraction (Alternative)
-
Dilute reaction with 10 volumes of 0.1% aqueous TFA.
-
Load onto a C18 Sep-Pak cartridge.[1]
-
Wash with water (removes DMF, HATU byproducts).[1]
-
Elute with 50-80% ACN/Water.[1] Lyophilize.
Figure 2: Experimental Workflow
Caption: Operational workflow for the symmetric coupling of N-Me-N-bis(PEG4-acid). Pre-activation is the critical control point.
Critical Considerations & Troubleshooting
The "Guanidinylation" Trap
If the amine is added before or simultaneously with HATU, the amine can attack the central carbon of the HATU uronium salt.[1] This forms a tetramethylguanidine adduct on your payload, permanently deactivating it.[1]
-
Solution: Always pre-activate the acid for 15 minutes.[1]
Heterobifunctional Attempts
Attempting to attach two different amines (Amine A and Amine B) to this symmetric bis-acid in one pot will result in a statistical distribution:
-
25% A-Linker-A[1]
-
50% A-Linker-B (Desired)[1]
-
25% B-Linker-B Recommendation: For heterobifunctional PROTACs, do not use this linker in a one-pot method.[1] Use an orthogonal linker (e.g., Acid-PEG-Azide) or use a solid-phase approach where one acid is immobilized.[1]
Solubility & Aggregation
The central tertiary amine is protonated at acidic pH.[1] During HPLC purification with TFA (pH ~2), the molecule will carry a positive charge at the center.[1]
References
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][5] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]
-
BroadPharm. (n.d.).[1] N-Me-N-bis(PEG4-acid) Product Data. BroadPharm Catalog. Link[1]
-
Albericio, F., & Byman, O. (2024).[1] HATU: The Gold Standard in Amide Coupling.[1] ChemicalBook Review. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Reaction conditions for N-Me-N-bis(PEG4-acid) in DMSO and DMF
Application Note & Protocol Guide
Topic: Optimizing Reaction Conditions for N-Me-N-bis(PEG4-acid) Conjugation in DMSO and DMF
Abstract
This document provides a comprehensive guide to the reaction conditions for N-Me-N-bis(PEG4-acid), a bifunctional, hydrophilic linker used in bioconjugation and drug delivery. We delve into the critical role of solvent selection, comparing Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) as reaction media. Detailed, field-tested protocols for activating the terminal carboxylic acids and coupling them to primary amines are presented, emphasizing the mechanistic rationale behind each step. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their conjugation strategies and ensure reproducible, high-yield outcomes.
Introduction: The Role of N-Me-N-bis(PEG4-acid) in Modern Bioconjugation
N-Me-N-bis(PEG4-acid) is a versatile crosslinking reagent. Its structure features a central methylamino core from which two polyethylene glycol (PEG) chains extend, each terminated by a carboxylic acid. This bifunctional nature allows it to conjugate two different molecules (or two sites on the same molecule), while the hydrophilic PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate.
The success of any conjugation strategy hinges on the efficient and specific formation of a stable amide bond between the linker's carboxylic acids and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug). This process requires the "activation" of the carboxylic acid, a reaction highly influenced by the surrounding solvent environment. DMSO and DMF are the solvents of choice for this chemistry due to their polar, aprotic nature, which effectively solubilizes the reactants without interfering with the reaction mechanism. However, subtle differences between them can significantly impact reaction kinetics, side product formation, and overall yield. This guide will explore these nuances to empower the researcher to make an informed decision.
The Core Mechanism: Carbodiimide-Mediated Amide Bond Formation
The most common and reliable method for activating carboxylic acids for amine coupling is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with an N-hydroxysuccinimide (NHS) ester stabilizer.
The reaction proceeds in two distinct stages:
-
Activation: The carboxylic acid group on the PEG linker reacts with EDC to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization & Coupling: This intermediate is prone to hydrolysis and rearrangement. To improve efficiency and allow for a two-step reaction, NHS is added. NHS rapidly reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be reliably reacted with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
This two-step, one-pot reaction is foundational to many bioconjugation protocols and its efficiency is directly tied to the choice of solvent, coupling agents, and reaction conditions.
Caption: EDC/NHS mediated activation and coupling of a carboxylic acid.
Solvent Selection: DMSO vs. DMF
Both DMSO and DMF are excellent solvents for dissolving PEG linkers and many biomolecules. However, their distinct properties can be leveraged for specific experimental goals.
| Feature | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Senior Scientist's Insight |
| Solvating Power | Exceptional. Superior for dissolving a wide range of polar and nonpolar compounds, including complex biomolecules. | Very good, but generally slightly less powerful than DMSO for highly structured or poorly soluble compounds. | DMSO is the preferred starting point if the solubility of your target molecule is a concern. |
| Hygroscopicity | Highly hygroscopic; readily absorbs atmospheric water. | Hygroscopic, but less so than DMSO. | Water is the enemy of EDC chemistry, as it hydrolyzes the active intermediate. Always use anhydrous grade solvent and handle under inert gas (N2 or Ar) if possible, especially with DMSO. |
| Boiling Point | 189 °C | 153 °C | DMF is significantly easier to remove under high vacuum, which can simplify downstream purification steps. This is a major practical advantage. |
| Stability & Side Reactions | Can be unstable at high temperatures. EDC can decompose more rapidly in DMSO. | More stable under typical reaction conditions. Considered more compatible with long reactions and phosphonium-based coupling reagents like HATU. | For reactions requiring elevated temperatures or extended times (>12h), DMF offers a more stable environment . |
| Viscosity | Higher viscosity (1.99 mPa·s at 25°C). | Lower viscosity (0.80 mPa·s at 25°C). | The lower viscosity of DMF can facilitate better mixing and more consistent reaction kinetics, especially in larger-scale reactions. |
| Purity/Toxicity | Can contain oxidizing impurities. Peroxide-free grade is recommended. | Can contain amine impurities from degradation, which can compete in the reaction. Peptide synthesis grade is essential. | Always use the highest purity solvent available. Impurities are a common and often overlooked cause of low yields. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the conjugation of N-Me-N-bis(PEG4-acid) to an amine-containing molecule.
Critical Pre-Reaction Checks:
-
Solvent Purity: Use anhydrous or peptide synthesis grade solvents.
-
Moisture Control: Dry all glassware thoroughly. If possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use fresh, high-purity EDC and NHS. Store them desiccated and protected from light.
Caption: General workflow for a two-step EDC/NHS conjugation reaction.
Protocol 1: Conjugation in Dimethylformamide (DMF)
This protocol is recommended when ease of solvent removal is a priority or when conducting longer reactions.
Materials:
-
N-Me-N-bis(PEG4-acid)
-
Amine-containing target molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF (Peptide Synthesis Grade)
-
Reaction Buffer (e.g., PBS, pH 7.4), if target is a protein
-
Quenching reagent (e.g., 1 M Tris buffer or 2-mercaptoethanol)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMF (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC (e.g., 500 mM) and NHS (e.g., 500 mM) in anhydrous DMF immediately before use. Do not store these solutions.
-
-
Activation of PEG-Acid:
-
In a dry glass vial, add the desired volume of the N-Me-N-bis(PEG4-acid) stock solution.
-
Add NHS to the vial. The molar ratio of NHS to each carboxylic acid group should be at least 1.2 equivalents. For this bifunctional linker, this means a 2.4:1 molar ratio of NHS to the linker molecule.
-
Add EDC to the vial. The molar ratio of EDC to each carboxylic acid group should be at least 1.2 equivalents (i.e., a 2.4:1 molar ratio of EDC to the linker). Expert Tip: Add NHS before EDC to maximize the formation of the NHS-ester and minimize side reactions.
-
Vortex gently and allow the activation reaction to proceed for 15-30 minutes at room temperature .
-
-
Conjugation to Amine Target:
-
Dissolve your amine-containing target molecule in an appropriate buffer or in anhydrous DMF.
-
Add the activated PEG-NHS ester solution from step 2 to the target molecule solution. A typical molar excess of linker to target is between 5- to 20-fold, but this must be optimized empirically.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time will depend on the reactivity of the target amine.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted NHS esters by adding a small molecule amine (e.g., Tris buffer to a final concentration of 20-50 mM) and incubating for 30 minutes.
-
Remove the DMF solvent under high vacuum if the conjugate is stable.
-
Purify the final conjugate using an appropriate method for your target, such as dialysis or size-exclusion chromatography (SEC) for proteins, or reverse-phase HPLC for small molecules/peptides.
-
Protocol 2: Conjugation in Dimethyl Sulfoxide (DMSO)
This protocol is preferred when the solubility of the target molecule is challenging.
Materials:
-
Same as Protocol 1, but substituting Anhydrous DMSO for DMF.
Procedure:
-
Reagent Preparation:
-
Follow the same procedure as in Protocol 1, preparing stock solutions in anhydrous DMSO. DMSO is extremely hygroscopic, so handling speed and care are paramount.
-
-
Activation of PEG-Acid:
-
The procedure is identical to Protocol 1. However, due to the potential for faster EDC degradation in DMSO, it is recommended to keep the activation time concise.
-
Allow the activation to proceed for 15 minutes at room temperature . Do not exceed 30 minutes before adding to the target.
-
-
Conjugation to Amine Target:
-
The procedure is identical to Protocol 1.
-
Reaction times in DMSO are often comparable to or slightly faster than in DMF. A 2-hour incubation at room temperature is a good starting point for optimization.
-
-
Quenching and Purification:
-
The quenching step is identical.
-
Note: DMSO is very difficult to remove by evaporation due to its high boiling point. Purification must be achieved through methods that remove the solvent and unreacted reagents, such as extensive dialysis, tangential flow filtration (TFF), or SEC using an appropriate aqueous buffer.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive reagents (hydrolyzed EDC/NHS).2. Water contamination in the solvent.3. pH of the amine solution is too low (amine is protonated).4. Steric hindrance at the amine site. | 1. Use fresh, high-quality reagents.2. Use anhydrous grade solvent and handle under inert gas.3. Ensure the pH of the amine solution is between 7.2-8.0 for efficient coupling.4. Increase reaction time, temperature (to 37°C), or the molar excess of the activated linker. |
| Precipitation During Reaction | 1. Poor solubility of the target or conjugate.2. Change in buffer conditions upon mixing reactants. | 1. If using DMF, consider switching to DMSO for its superior solvating power.2. Ensure buffer compatibility and consider increasing the total reaction volume to maintain solubility. |
| High Polydispersity / Multiple Products | 1. Reaction with secondary amines or other nucleophiles (e.g., thiols, hydroxyls).2. Crosslinking between target molecules (if the target has multiple amines). | 1. Adjust the reaction pH. Amide coupling is efficient at pH 7-8, while reactions with thiols are more prominent at higher pH.2. Carefully control the stoichiometry. Reduce the molar excess of the bifunctional linker to favor intramolecular or single-site conjugation. |
References
N-Me-N-bis(PEG4-acid) bioconjugation to lysine residues
Application Note & Protocol
Strategic Bioconjugation to Lysine Residues using N-Me-N-bis(PEG4-acid): A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the successful bioconjugation of N-Me-N-bis(PEG4-acid) to lysine residues on proteins and other biomolecules. We delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical characterization and purification strategies. This document is intended to empower researchers, scientists, and drug development professionals to leverage this versatile linker for the creation of advanced bioconjugates with enhanced therapeutic potential.
Introduction: The Rationale for N-Me-N-bis(PEG4-acid) in Bioconjugation
Polyethylene glycol (PEG) linkers are a cornerstone of modern bioconjugation, offering a means to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic biomolecules.[1] The choice of PEG linker is a critical determinant of the final conjugate's properties. N-Me-N-bis(PEG4-acid) is a trifunctional PEG linker with a unique architecture that presents distinct advantages for bioconjugation strategies targeting lysine residues.
The core structure features a central tertiary amine ("N-Me") from which two PEG4 arms extend, each terminating in a carboxylic acid ("bis(PEG4-acid)"). This branched design offers a higher hydrodynamic radius compared to a linear PEG of similar molecular weight, which can be advantageous for applications requiring enhanced steric shielding or improved solubility.[1] The two terminal carboxylic acids provide reactive handles for conjugation to primary amines, such as the ε-amine of lysine residues, following activation.[2]
Key Advantages of N-Me-N-bis(PEG4-acid):
-
Bifunctional Conjugation: The two carboxylic acid groups allow for the attachment of two molecules of interest, or one molecule with two attachment points for increased stability or avidity.
-
Controlled Stoichiometry: The defined structure of the linker allows for precise control over the stoichiometry of the final bioconjugate.
-
Enhanced Hydrophilicity: The PEG chains impart excellent water solubility to the conjugate, which can be beneficial for poorly soluble biomolecules.[3]
-
Reduced Immunogenicity: PEGylation is well-established to reduce the immunogenicity of proteins by masking epitopes.[3]
-
Improved Pharmacokinetics: The increased hydrodynamic volume can lead to reduced renal clearance and a longer circulation half-life.[3]
The Chemistry of Lysine Bioconjugation: A Mechanistic Overview
The conjugation of N-Me-N-bis(PEG4-acid) to lysine residues proceeds via a two-step process:
-
Activation of Carboxylic Acids: The terminal carboxylic acid groups of the PEG linker are first activated to form highly reactive N-hydroxysuccinimide (NHS) esters.[2][4] This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[4][5] The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to the more stable NHS ester.[6]
-
Nucleophilic Attack by Lysine: The NHS ester is an excellent electrophile. The primary amine of a lysine residue on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[2][4] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the lysine amine is deprotonated and thus more nucleophilic.[2]
Experimental Protocols
Protocol 1: Activation of N-Me-N-bis(PEG4-acid) to its NHS Ester
This protocol describes the in-situ activation of the carboxylic acid groups on the PEG linker to form NHS esters, ready for conjugation.
Materials:
-
N-Me-N-bis(PEG4-acid)
-
N-hydroxysuccinimide (NHS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or other amine-free buffer
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of N-Me-N-bis(PEG4-acid) in anhydrous DMF or DMSO.
-
Prepare a 200 mM stock solution of NHS in anhydrous DMF or DMSO.
-
Prepare a 200 mM stock solution of EDC-HCl in anhydrous DMF or DMSO. Note: Prepare EDC solution immediately before use as it is moisture-sensitive.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
10 µL of 100 mM N-Me-N-bis(PEG4-acid) (1 µmol)
-
10 µL of 200 mM NHS (2 µmol, 2-fold molar excess per carboxylic acid)
-
10 µL of 200 mM EDC-HCl (2 µmol, 2-fold molar excess per carboxylic acid)
-
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes. The activated PEG-NHS ester is now ready for immediate use in the bioconjugation reaction.
-
Causality Behind Choices:
-
Anhydrous Solvent: The use of anhydrous DMF or DMSO is crucial to prevent the hydrolysis of the highly reactive O-acylisourea intermediate and the final NHS ester.[6]
-
Molar Excess of EDC/NHS: A molar excess of EDC and NHS is used to drive the reaction towards the formation of the NHS ester and to outcompete side reactions such as the formation of an unstable O-acylisourea.[6]
Protocol 2: Bioconjugation of Activated PEG to a Protein
This protocol outlines the conjugation of the pre-activated N-Me-N-bis(PEG4-NHS ester) to a protein containing accessible lysine residues.
Materials:
-
Protein solution (1-10 mg/mL in PBS, pH 7.4)
-
Activated N-Me-N-bis(PEG4-NHS ester) solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (Size-Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration. Buffers containing primary amines (e.g., Tris) will compete with the lysine residues for the NHS ester and should be avoided.
-
Conjugation Reaction:
-
Add the desired molar excess of the activated PEG-NHS ester solution to the protein solution. A typical starting point is a 5-20 fold molar excess of the PEG linker to the protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purification to separate the PEGylated protein from excess PEG linker, unreacted protein, and reaction byproducts.
-
Causality Behind Choices:
-
Molar Excess of PEG-NHS: A molar excess of the PEG-NHS ester is used to drive the conjugation reaction and achieve a higher degree of labeling on the protein.
-
Quenching Step: The quenching step is essential to stop the reaction and prevent further modification of the protein, which could lead to heterogeneity in the final product. Tris is a common quenching agent as its primary amine readily reacts with the NHS ester.
Purification of PEGylated Bioconjugates
The purification of PEGylated proteins is a critical step to ensure a homogenous product. The choice of purification method will depend on the specific properties of the protein and the degree of PEGylation.
| Purification Technique | Principle of Separation | Advantages | Considerations | Reference |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficiently removes unreacted, low molecular weight PEG linkers and byproducts. Can separate native protein from PEGylated forms. | Resolution may be insufficient to separate species with different degrees of PEGylation, especially for larger proteins. | [][8] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. PEGylation shields surface charges, altering the protein's interaction with the IEX resin. | Can separate proteins based on the extent of PEGylation, as each attached PEG chain can mask charged residues. | Separation efficiency decreases with higher degrees of PEGylation. Positional isomers can be difficult to resolve. | [][8][9] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a useful orthogonal method to IEX, especially for proteins that are difficult to purify by other means. | Lower capacity and resolution compared to IEX and SEC. | [][10] |
| Reverse-Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution, particularly for analytical-scale separation of positional isomers and for smaller proteins and peptides. | Denaturing conditions may not be suitable for all proteins. | [] |
Workflow for Purification of PEGylated Protein:
Caption: General workflow for the purification of PEGylated proteins.
Characterization of the Bioconjugate
Thorough characterization is essential to confirm the success of the conjugation and to determine the quality of the final product.
| Characterization Technique | Information Obtained | Instrumentation | Reference |
| SDS-PAGE | Assessment of molecular weight increase and purity. | Standard electrophoresis system. | [10] |
| Mass Spectrometry (MS) | Confirmation of covalent modification, determination of the number of attached PEG linkers (drug-to-antibody ratio, DAR), and identification of conjugation sites. | LC-MS, MALDI-TOF MS, ESI-MS. | [11][12][13] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, aggregation, and heterogeneity. | HPLC system with SEC, IEX, or RP columns. | [1][11] |
Workflow for Characterization of PEGylated Protein:
Caption: Workflow for the characterization of purified PEGylated proteins.
Conclusion
The bioconjugation of N-Me-N-bis(PEG4-acid) to lysine residues offers a powerful strategy for the development of advanced biotherapeutics. By understanding the underlying chemistry and employing robust protocols for conjugation, purification, and characterization, researchers can effectively leverage the unique properties of this branched PEG linker to enhance the performance of their biomolecules. This guide provides a solid foundation for the successful implementation of this technology in research and drug development settings.
References
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. [Link]
-
Luce, S., & Jaitner, B. (2018). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
- Google Patents.
-
Mukherjee, S., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. [Link]
-
N-Hydroxysuccinimide active ester. [Link]
-
Waters Corporation. Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. [Link]
-
CellMosaic. Small Molecule Activation. [Link]
-
Agilent. Characterizing Antibody-Drug Conjugates and Assigning Drug Conjugation Sites. [Link]
-
van der Broek, L. A., et al. (2026). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. PMC. [Link]
-
Biocompare. (2017). Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. [Link]
-
Trmcic, M., et al. (2019). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC. [Link]
-
LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]
-
ACS Publications. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]
-
Springer Nature Experiments. Protocols for Lysine Conjugation. [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug ... - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20120244137A1 - Method of Purifying Pegylated Proteins - Google Patents [patents.google.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: A Guide to the Solid-Phase Synthesis Compatibility of N-Me-N-bis(PEG4-acid)
Introduction: Unlocking Branched Architectures in Peptide Synthesis
The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance stability, permeability, and biological activity. N-methylation of the peptide backbone is a well-established strategy to confer resistance to proteolytic degradation and to modulate conformation.[1][2] The molecule N-Me-N-bis(PEG4-acid) represents a unique building block for advanced molecular construction, combining the benefits of N-methylation with a branched architecture provided by two tetraethylene glycol (PEG4) arms, each terminating in a carboxylic acid. This structure is ideal for creating complex bioconjugates, branched peptides for multivalent targeting, or as a core scaffold in Proteolysis Targeting Chimeras (PROTACs).
However, the very features that make this molecule attractive also present significant synthetic challenges on a solid support. The central N-methyl secondary amine is both sterically hindered and less nucleophilic than a primary amine, rendering standard solid-phase peptide synthesis (SPPS) protocols ineffective.[3][4]
This comprehensive technical guide provides field-proven insights and detailed protocols for the successful incorporation of N-Me-N-bis(PEG4-acid) into Fmoc-based SPPS workflows. We will address the core challenges, outline optimized coupling strategies, and provide step-by-step methodologies for researchers, scientists, and drug development professionals.
Core Scientific Challenges and Strategic Solutions
The successful use of N-Me-N-bis(PEG4-acid) hinges on overcoming the inherent low reactivity of its central secondary amine.
-
Steric Hindrance and Reduced Nucleophilicity: The primary obstacle is the steric bulk imposed by the methyl group and the two flanking PEG4 arms, which physically obstructs access to the amine's lone pair of electrons.[1][5] Furthermore, the electron-donating nature of the methyl group reduces the amine's nucleophilicity compared to a primary amine. This combination leads to dramatically slower reaction kinetics for peptide bond formation.
-
Inefficacy of Standard Coupling Reagents: Carbodiimide-based reagents (e.g., DIC) and even standard uronium salts like HBTU are often insufficient to achieve high coupling yields with such hindered amines.[3][6] Driving the reaction to completion requires the use of more potent activating agents that generate highly reactive acylating species.
-
Inapplicability of the Ninhydrin Test: The most common method for monitoring coupling completion in SPPS, the Kaiser (ninhydrin) test, relies on the presence of a primary amine to produce a characteristic blue color (Ruhemann's Purple).[7] It does not react with secondary amines, rendering it useless for confirming the acylation of the N-methyl group. An alternative colorimetric assay is therefore mandatory.[3][8]
Recommended Synthetic Strategy: Coupling via the N-Methyl Amine
The most common and challenging application involves coupling the N-Me-N-bis(PEG4-acid) linker, via its central secondary amine, to a carboxylic acid on the solid support. This could be the C-terminus of a peptide or a carboxyl-functionalized resin. The following sections detail the optimized parameters for this critical step.
Caption: Workflow for coupling N-Me-N-bis(PEG4-acid) to a solid support.
Selection of Coupling Reagents
To overcome the activation energy barrier of this sterically demanding reaction, a high-potency coupling reagent is essential. We recommend reagents that form highly reactive OAt or Oxyma esters.[9]
| Reagent Name | Full Name | Activator Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Forms highly reactive HOAt esters; excellent for hindered couplings.[6] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Oxyma-based, non-explosive, high solubility and reactivity comparable to HATU.[6] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium Salt | Excellent for difficult sequences and N-methylated residues; avoids guanidinylation side reactions.[10] |
Reaction Monitoring: The Bromophenol Blue Test
Since the Kaiser test is ineffective, the Bromophenol Blue (BPB) test should be employed to qualitatively assess the presence of unreacted (basic) secondary amines on the resin.[3][7] A positive result (blue beads/solution) indicates an incomplete reaction requiring a second coupling, while a negative result (yellow/green beads) signals completion.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents such as trifluoroacetic acid (TFA), coupling reagents, and organic solvents inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Coupling of N-Me-N-bis(PEG4-acid) to a Resin-Bound Carboxylic Acid
This protocol assumes a starting resin substitution of 0.5 mmol/g. Adjust reagent quantities accordingly for resins with different loading capacities.
Materials:
-
Peptide-resin with a free C-terminal or side-chain carboxyl group (1.0 eq)
-
N-Me-N-bis(PEG4-acid) (4.0 eq)
-
HATU (3.9 eq)
-
N,N'-Diisopropylethylamine (DIEA) (8.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Bromophenol Blue Test Solution (0.5 mg/mL in DMF)
Procedure:
-
Resin Preparation: Place the peptide-resin (e.g., 100 mg, 0.05 mmol) in a suitable SPPS reaction vessel. Swell the resin in DMF for 30 minutes, then drain.
-
Activation Solution Preparation: In a separate vial, dissolve N-Me-N-bis(PEG4-acid) (0.20 mmol) and HATU (0.195 mmol) in 1 mL of anhydrous DMF.
-
Coupling Reaction: a. Add the activation solution to the swollen resin. b. Immediately add DIEA (0.40 mmol). c. Agitate the reaction mixture at room temperature for 2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at an elevated temperature (e.g., 40-50°C), if compatible with the peptide sequence.[5]
-
Reaction Monitoring: a. Remove a small sample of resin beads (~2-3 mg) and wash thoroughly with DMF (3x) and DCM (3x). b. Add 2-3 drops of the Bromophenol Blue test solution. c. Observe the color. Blue beads indicate incomplete coupling. Yellow or green beads indicate completion.[7]
-
Recoupling (if necessary): If the BPB test is positive (blue), drain the reaction vessel and repeat steps 3a-c with a fresh activation solution.
-
Washing: Once the BPB test is negative, drain the reaction vessel. Wash the resin extensively with DMF (5x), DCM (3x), and finally Methanol (2x). Dry the resin under vacuum.
Protocol 2: Cleavage of the Final Conjugate from the Resin
This protocol uses a standard cleavage cocktail designed to scavenge reactive cationic species generated during deprotection, which is crucial for protecting sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[11][12]
Materials:
-
Dried peptide-resin conjugate
-
Reagent K Cleavage Cocktail:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold Diethyl Ether
Procedure:
-
Preparation: Place the dried resin (e.g., ~100 mg) in a 10 mL glass vial.
-
Cleavage: a. Prepare 2 mL of fresh Reagent K in a fume hood. b. Add the cleavage cocktail to the resin. Ensure the resin is fully submerged. c. Cap the vial and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[13]
-
Peptide Precipitation: a. Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the filtrate. Wash the resin beads with a small amount of fresh TFA (0.5 mL) and add it to the collected filtrate. b. Add the TFA filtrate dropwise into a separate centrifuge tube containing ~30 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: a. Centrifuge the ether suspension at 3000 rpm for 5 minutes. b. Carefully decant the ether. c. Wash the peptide pellet with cold ether two more times to remove residual scavengers. d. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. e. The crude product can now be dissolved in a suitable aqueous/organic mixture (e.g., Water/Acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Bromophenol Blue Test after Recoupling | - Insufficient reagent equivalents or reaction time.- Aggregation of peptide chains on resin.- Deactivated coupling reagent. | - Increase equivalents of linker and coupling reagent to 5.0.- Increase coupling time to 4-6 hours and/or temperature to 50°C.- Use a fresh, high-quality lot of coupling reagent. |
| Low Yield of Crude Peptide after Cleavage | - Incomplete coupling of the linker.- Incomplete cleavage from the resin. | - Ensure a negative BPB test before proceeding to cleavage.- Extend cleavage time to 4 hours.- Ensure the resin is adequately swollen in the cleavage cocktail. |
| Multiple Peaks in HPLC of Purified Product | - Presence of stable cis/trans conformers around the newly formed N-methyl amide bond.[16]- Incomplete deprotection of side-chain protecting groups. | - This is often expected for N-methylated peptides. Collect major peaks and analyze by mass spectrometry to confirm they have the same mass.- Ensure cleavage time is sufficient (2-3 hours). Review the cleavage cocktail composition for compatibility with all protecting groups. |
Conclusion
The incorporation of N-Me-N-bis(PEG4-acid) into solid-phase synthesis is a challenging yet achievable endeavor. Success is predicated on moving beyond standard SPPS protocols and adopting a strategy tailored to the unique steric and electronic properties of the N-methylated secondary amine. By employing high-potency coupling reagents like HATU or COMU, extending reaction times, and utilizing appropriate monitoring techniques such as the Bromophenol Blue test, researchers can effectively integrate this versatile branched linker into their synthetic workflows. The protocols and strategies outlined in this guide provide a robust framework for harnessing the potential of N-Me-N-bis(PEG4-acid) in the creation of novel and complex biomolecules.
References
-
CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved February 16, 2026, from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. LifeTein. Retrieved February 16, 2026, from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved February 16, 2026, from [Link]
-
AAPPTEC. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTEC. Retrieved February 16, 2026, from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved February 16, 2026, from [Link]
-
CSBio. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CSBio. Retrieved February 16, 2026, from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker, Inc.
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]
- Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Taylor & Francis.
-
ResearchGate. (2025, August 6). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Vapourtec. (2021, November 12). Advancing CF-SPPS with Vapourtec: Cleaving peptides in flow. Vapourtec. Retrieved February 16, 2026, from [Link]
-
Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides. Academia.edu. Retrieved February 16, 2026, from [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid‐phase synthesis and characterization of N‐methyl‐rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
AAPPTEC. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTEC. Retrieved February 16, 2026, from [Link]
-
Bionity. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Bionity. Retrieved February 16, 2026, from [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Retrieved February 16, 2026, from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Retrieved February 16, 2026, from [Link]
- Li, Y., & Li, H. (2011). Solid phase stepwise synthesis of polyethylene glycol. Journal of the American Chemical Society, 133(31), 11904–11907.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
-
Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology. Retrieved February 16, 2026, from [Link]
- Kim, J., Lee, Y., & Lee, Y. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15635–15641.
-
ResearchGate. (2008, December 3). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Retrieved February 16, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2018).
Sources
- 1. lifetein.com [lifetein.com]
- 2. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scilit.com [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. vapourtec.com [vapourtec.com]
- 14. jpt.com [jpt.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Optimizing EDC Coupling for N-Me-N-bis(PEG4-acid)
Product Focus: N-Me-N-bis(PEG4-acid) (Symmetric Bis-Carboxylic Acid Linker) Chemistry: Carbodiimide Crosslinking (EDC/NHS) Application: PROTAC® Linker Synthesis, ADC Conjugation, Surface Modification
The Core Directive: The "pH Shift" Strategy
User Question: What is the single optimal pH for coupling this linker?
Technical Answer: There is no single optimal pH. This reaction requires a Two-Step, pH-Shift Strategy .
You must separate the Activation Step (Carboxyl
-
Step 1 (Activation): Requires pH 4.7 – 6.0 .
-
Step 2 (Conjugation): Requires pH 7.0 – 8.0 .
-
Reasoning: The primary amine on your target ligand (Protein/Drug) must be deprotonated (nucleophilic) to attack the NHS-ester. At acidic pH, amines are protonated (
) and unreactive.
-
Critical Consideration: The "N-Me" & Symmetry Factor
Before starting, you must account for the specific structure of N-Me-N-bis(PEG4-acid) :
-
The Internal Base (N-Me): The tertiary amine (N-Methyl) in the linker backbone is protonated at pH 5.0-6.0.
-
Impact: This makes the linker cationic and highly soluble in the aqueous MES buffer used for activation. This is an advantage over hydrophobic alkyl linkers.
-
-
Symmetry Warning (Bis-Acid): This linker has two identical carboxyl groups.
-
Risk:[3][4][5] If you are trying to attach two different ligands (Ligand A and Ligand B), a solution-phase reaction will result in a statistical mixture (A-Linker-A, B-Linker-B, and A-Linker-B).
-
Solution: For heterobifunctional synthesis, use a Solid-Phase Synthesis (SPPS) approach or use a large molar excess of the linker to mono-derivatize first.
-
Optimized Experimental Protocol
Phase A: Activation (The Acidic Step)
Goal: Convert Carboxyls to Semi-Stable NHS-Esters.
-
Buffer Prep: Prepare 0.1 M MES Buffer, pH 5.5 .
-
Note: Do not use Phosphate or Acetate here; they accelerate EDC hydrolysis.
-
-
Solubilization: Dissolve N-Me-N-bis(PEG4-acid) in the MES buffer.
-
Reagent Addition:
-
Incubation: React for 15 minutes at Room Temperature .
-
Why 15 mins? The O-acylisourea intermediate forms fast.[1] Longer incubation leads to hydrolysis.
-
Phase B: Quenching & pH Shift (The Transition)
Goal: Remove excess EDC and switch to basic conditions.
-
Quenching (Critical): Add 2-Mercaptoethanol (final 20 mM) to quench unreacted EDC.[1]
-
Why? If active EDC remains when you add your amine target, it will cross-link the target's own carboxyls and amines (protein polymerization).
-
-
Buffer Exchange/Shift:
-
Option A (Small Molecule): Flash chromatography or precipitation.
-
Option B (Protein/Large Molecule): Run through a desalting column equilibrated with PBS, pH 7.4 .
-
Phase C: Conjugation (The Basic Step)
Goal: Form the Amide Bond.
-
Reaction: Mix the Activated NHS-Ester Linker with your Amine-Target (dissolved in PBS, pH 7.4 or Borate, pH 8.0).
-
Incubation: React for 2 hours at Room Temperature .
-
Final Quench: Add Hydroxylamine or Tris (pH 8.0) to cap any remaining active NHS esters.
Visualizing the Workflow
The following diagram illustrates the mechanistic pathway and the critical pH decision points.
Caption: Figure 1. The Two-Step EDC/NHS coupling pathway showing the distinct pH requirements for activation (Acidic) vs. conjugation (Neutral/Basic).
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS-Ester | You likely waited too long between activation and conjugation. The half-life of an NHS-ester at pH 7.4 is ~1-2 hours. Mix immediately after buffer exchange. |
| Protein Precipitation | Isoelectric Point (pI) Clash | If your target protein has a pI near the reaction pH (e.g., pH 5.5), it will precipitate. Solution: Ensure the reaction pH is at least 1 unit away from the protein's pI.[5] |
| Gelling / Crosslinking | Symmetric Linker Issue | Since N-Me-N-bis(PEG4-acid) has two carboxyls, it can crosslink two proteins together. Solution: Use a large molar excess of the linker during activation to ensure only one end reacts, or use solid-phase synthesis. |
| No Reaction | Buffer Interference | Did you use Tris or Glycine during the coupling step? These contain primary amines and will "steal" the reaction. Solution: Use PBS, HEPES, or Bicarbonate. |
Buffer Selection Matrix
Use this table to select the correct buffer for each phase of your experiment.
| Buffer System | Optimal pH Range | Role in Protocol | Notes |
| MES | 4.7 – 6.0 | Activation | Non-nucleophilic.[6] Ideal for EDC stability. |
| Phosphate (PBS) | 7.2 – 7.5 | Conjugation | Physiological standard.[7] Good for proteins.[1] |
| HEPES | 7.0 – 8.0 | Conjugation | Good alternative to PBS if phosphate interferes with downstream assays. |
| Borate | 8.0 – 9.0 | Conjugation | High efficiency for amines, but accelerates NHS hydrolysis (work fast). |
| Acetate | 4.0 – 5.0 | Avoid | Carboxyls in buffer compete with the linker for EDC. |
| Tris / Glycine | 7.0 – 9.0 | Quenching Only | Contains primary amines. Do not use for reaction. |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Thermo Fisher Scientific. (n.d.).[4] EDC and NHS/Sulfo-NHS Crosslinking Protocol.[1][6][8][9] Retrieved from
-
Gilles, M. A., et al. (1990).[10] Stability of water-soluble carbodiimides in aqueous solution.[1][10] Analytical Biochemistry, 184(2), 244-248.[10] (Detailed kinetics of EDC hydrolysis vs. pH).
-
BroadPharm. (n.d.). Bis-PEG4-acid Product Guide & Protocols. Retrieved from
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted N-Me-N-bis(PEG4-acid) from reaction mixtures
Technical Snapshot: Know Your Enemy
Before attempting purification, you must understand the physicochemical behavior of N-Me-N-bis(PEG4-acid) . This is not a standard contaminant; it is a zwitterionic, highly polar branched linker.
-
Core Structure: A tertiary amine center (N-Me) branching into two PEG4 arms, each terminating in a carboxylic acid.
-
Charge Profile (Critical for Separation):
-
Acidic pH (< 4.0): The tertiary amine is protonated (
), and carboxylic acids are protonated ( ). Net Charge: +1 . -
Neutral pH (6.0 - 8.0): The amine is protonated (
), and acids are deprotonated ( ). Net Charge: -1 (1 cation + 2 anions). -
Basic pH (> 10.0): The amine is deprotonated (
), and acids are deprotonated ( ). Net Charge: -2 .
-
-
Solubility: Highly soluble in water, DMSO, DMF, and Methanol. Poorly soluble in Diethyl Ether and Hexanes.
Implication: Because this molecule carries a charge at nearly every pH, it is stubbornly hydrophilic. Standard silica chromatography often fails (irreversible adsorption or streaking). You must exploit its polarity or charge difference relative to your product.
Decision Matrix: Select Your Protocol
Do not guess. Follow this logic flow to determine the correct removal strategy based on your conjugated product's properties.
Figure 1: Decision tree for selecting the optimal purification method based on product physicochemical properties.
Detailed Protocols
Protocol A: The "Size Cutoff" (For Biologics)
Best for: Antibody-Drug Conjugates (ADCs), Protein-PEGylation.
Mechanism: Exploits the massive molecular weight difference. The linker is ~600 Da; the protein is >30 kDa.
-
Selection: Choose a membrane with a Molecular Weight Cut-Off (MWCO) of 10 kDa .
-
Buffer: Use PBS (pH 7.4) or your formulation buffer.
-
Execution:
-
Dialysis: Dialyze 1 mL of reaction against 1 L of buffer at 4°C with stirring. Change buffer 3 times over 24 hours.
-
TFF (Tangential Flow Filtration): For volumes >10 mL, perform 10 diavolumes of buffer exchange.
-
-
Validation: Analyze retentate by SEC-HPLC. The small linker peak (eluting late) should disappear.
Protocol B: The "Basic Wash" (Liquid-Liquid Extraction)
Best for: Hydrophobic small molecule payloads (e.g., PROTAC intermediates) soluble in organic solvents.
Mechanism: At pH > 9, the linker carries a net charge of -2 (dianionic) and is extremely water-soluble. If your product is neutral/hydrophobic, it will stay in the organic layer.
| Phase | Composition |
| Organic Phase | DCM (Dichloromethane) or Ethyl Acetate (EtOAc) |
| Aqueous Phase | Saturated NaHCO₃ (pH ~8.5) or 0.1M Na₂CO₃ (pH ~11) |
Step-by-Step:
-
Dilute reaction mixture with DCM (avoid Ether; PEG solubility is unpredictable in Ether).
-
Wash organic layer 3x with Saturated NaHCO₃ .
-
Why? This deprotonates the carboxylic acids on the linker, forcing it into the water.
-
-
(Optional) Wash 1x with 0.1 M HCl.
-
Warning: Only do this if your product does not have a basic amine. This step protonates the linker's amine (making it cationic,
), keeping it in the water phase.
-
-
Dry organic layer over Na₂SO₄ and concentrate.
Protocol C: The "Polish" (Reverse Phase HPLC)
Best for: Polar products where extraction fails, or final purity >95% is required.
Mechanism: The PEG linker is very polar and will elute early on C18 columns. Most drug-linkers are more hydrophobic.
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA) or TFA.
-
Note: TFA is better for peak shape (ion-pairing with the amine), but FA is better for Mass Spec sensitivity.
-
-
Mobile Phase B: Acetonitrile + 0.1% FA/TFA.
-
Gradient:
-
Hold 0-5% B for 2 minutes (Elute excess PEG linker).
-
Ramp 5% -> 60% B over 15 minutes (Elute Product).
-
Troubleshooting Tip: If the linker co-elutes with the solvent front, switch to an Aq (Aqua) type C18 column designed to retain polar compounds, or start at 0% B.
Protocol D: The "Trap" (Solid Phase Scavenging)
Best for: High-throughput synthesis or when you want to avoid aqueous workup.
Mechanism: Use a solid-supported base to covalently bind or ionically trap the unreacted carboxylic acid linker.
-
Resin Selection:
-
DEAE Resin (Weak Anion Exchange): Binds the carboxylic acid anions.
-
Carbonate on Polymer: Neutralizes acid and traps it as a salt.
-
Trisamine Resin: Hydrogen bonds and scavenges acids.
-
-
Calculation: Add 3-5 equivalents of resin relative to the excess linker estimated.
-
Procedure:
-
Add resin directly to the reaction vessel (if solvent is compatible, e.g., DMF/DCM).
-
Agitate (do not stir with magnetic bar, it crushes beads) for 1-2 hours.
-
Filter through a fritted syringe. The unreacted linker stays on the beads; your product flows through.
-
Troubleshooting & FAQs
Q: I see a smear on my TLC plate instead of a spot. Is my linker degrading? A: Likely not. PEG chains are notorious for "streaking" on silica due to strong hydrogen bonding with silanols.
-
Fix: Add 1% Triethylamine (TEA) to your TLC solvent system to neutralize silica acidity. Alternatively, use alumina plates.
Q: I cannot see the linker on UV (254 nm). How do I know it's gone? A: N-Me-N-bis(PEG4-acid) has virtually no UV chromophore (unless conjugated).
-
Fix: Use Iodine staining (PEGs turn brown/orange) or Dragendorff’s reagent (stains tertiary amines). For HPLC, use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
Q: My product yield is low after LLE (Protocol B). Did I wash it away? A: Check the pH of your product. If your product contains a basic amine (e.g., a piperazine handle), washing with acid (Protocol B, Step 3) will protonate your product and pull it into the water along with the linker.
-
Fix: Stick to the Basic Wash (NaHCO₃). If your product is also acidic, you cannot use LLE; switch to Protocol C (HPLC) .
Q: Mass Spec shows a peak at M+14 or M+28 relative to the linker. What is this? A: This is likely methyl ester formation if you used Methanol during workup or storage. The carboxylic acids on the linker can esterify in the presence of MeOH and trace acid.
-
Fix: Avoid Methanol. Use Acetonitrile or Ethanol for dilution.
References
-
BroadPharm. N-Mal-N-bis(PEG4-acid) Structure and Properties. BroadPharm Product Catalog. Link
-
BOC Sciences. PEGylated Protein Purification Techniques: Ion Exchange and SEC.
-
Agilent Technologies. High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Application Note 5990-8313EN.[1] Link
-
University of Pittsburgh. Scavenger Resins in Organic Synthesis. Center for Chemical Methodologies.[2] Link
-
ChemScene. N-Boc-N-bis(PEG4-acid) Physicochemical Data.Link
Sources
Technical Support Center: Handling Hygroscopic N-Me-N-bis(PEG4-acid) Hydrochloride Salt
Welcome to the technical support center for N-Me-N-bis(PEG4-acid) hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile branched PEG linker in their experiments. Its inherent hygroscopicity, a characteristic of many polyethylene glycol (PEG) compounds, presents unique handling challenges.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your reagent and the success of your downstream applications, such as bioconjugation for the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: My vial of N-Me-N-bis(PEG4-acid) hydrochloride salt arrived as a colorless oil/gummy solid instead of a powder. Is it still usable?
A1: This is a common observation and is directly related to the hygroscopic nature of the compound.[1] Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[4] For PEG compounds, this can lead to a physical change from a powder to a more viscous, oil-like substance, a phenomenon known as deliquescence.[1][2] This does not necessarily indicate degradation of the compound, especially if the vial was properly sealed upon arrival. However, it does mean that precise weighing will be challenging. For applications that are sensitive to the final concentration, it is highly recommended to prepare a stock solution of the entire vial contents.
Q2: I'm finding it impossible to get a stable weight for the compound on the analytical balance. The mass keeps increasing. What is happening?
A2: This is a direct result of the compound's hygroscopicity. As the N-Me-N-bis(PEG4-acid) hydrochloride salt is exposed to the atmosphere on the balance, it is actively absorbing moisture, which leads to a continuous increase in the measured weight.[1] To obtain a more accurate measurement, it is crucial to work quickly and minimize the compound's exposure to air.[4] For highly sensitive experiments, weighing should ideally be performed in a controlled environment, such as a glove box with low humidity.[5][6]
Q3: Could the absorbed moisture affect my downstream bioconjugation reaction?
A3: Yes, absolutely. The presence of excess water can negatively impact bioconjugation reactions, particularly those involving activation of the carboxylic acid groups with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This can lead to hydrolysis of the activated ester, reducing the efficiency of amide bond formation with your target amine-containing biomolecule and ultimately resulting in lower yields of your desired conjugate.[7]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
You have performed a conjugation reaction to couple N-Me-N-bis(PEG4-acid) hydrochloride salt to a primary amine on your protein or peptide, but the yield of the final conjugate is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution | Source(s) |
| Reagent Inactivity due to Moisture | The carboxylic acid groups on the PEG linker may not be efficiently activated if excess moisture is present, leading to hydrolysis of the activated intermediate. | Prepare a stock solution of the entire vial of the PEG linker in an anhydrous solvent (e.g., DMSO, DMF) and use this for your reaction. | [1][7] |
| Suboptimal Reaction pH | The activation of carboxylic acids with EDC/NHS and subsequent reaction with primary amines are highly pH-dependent. | Ensure the reaction buffer is at the optimal pH for both steps. Amine coupling is typically most efficient at a pH of 7.0-8.5. | [7][8] |
| Incompatible Buffer Components | Buffers containing primary amines, such as Tris, will compete with your target biomolecule for reaction with the activated PEG linker. | Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or MES for your conjugation reaction. | [7] |
| Insufficient Molar Excess of Linker | An inadequate amount of the PEG linker will result in incomplete conjugation. | Perform a series of small-scale optimization reactions with varying molar ratios of the PEG linker to your biomolecule to determine the optimal excess. | [7][9] |
Issue 2: Difficulty in Dissolving the PEG Linker
You are having trouble completely dissolving the N-Me-N-bis(PEG4-acid) hydrochloride salt in your chosen solvent.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution | Source(s) |
| Inappropriate Solvent Choice | While PEG compounds are generally soluble in aqueous solutions and polar organic solvents, the hydrochloride salt form may have different solubility characteristics. | N-Me-N-bis(PEG4-acid) hydrochloride salt is soluble in water and polar organic solvents like DMSO and DMF.[10] Gentle warming can also aid in dissolution. | [11] |
| High Concentration | Attempting to prepare a highly concentrated stock solution may exceed the solubility limit of the compound in that particular solvent. | Try preparing a more dilute stock solution. If a higher concentration is necessary, consider a different anhydrous solvent. | [12] |
Experimental Protocols
Protocol 1: Proper Storage and Handling of Hygroscopic N-Me-N-bis(PEG4-acid) Hydrochloride Salt
To maintain the integrity of your PEG linker, adhere to the following storage and handling procedures:
Storage:
-
Long-term: Store the vial in a freezer at -15°C to -40°C, inside a desiccator containing a suitable drying agent (e.g., silica gel).[1][13]
-
Atmosphere: The vial should be sealed tightly and ideally backfilled with an inert gas like argon or nitrogen to minimize exposure to air and moisture.[13]
Handling:
-
Before opening, allow the vial to slowly warm to room temperature while still in the desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[13][14]
-
Once at room temperature, open the vial in a controlled environment if possible, such as a glove box or a room with low humidity.[5][6]
-
If a controlled environment is not available, work quickly to minimize the time the vial is open to the atmosphere.[4]
-
After dispensing the required amount, reseal the vial tightly, backfill with inert gas if possible, and return it to the desiccator for storage.
Protocol 2: Preparation of a Stock Solution
Due to the challenges in accurately weighing this hygroscopic compound, preparing a stock solution of the entire vial's contents is the recommended approach.
Materials:
-
Vial of N-Me-N-bis(PEG4-acid) hydrochloride salt
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Syringe with a needle
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Allow the vial of the PEG linker to equilibrate to room temperature as described in Protocol 1.
-
Using a syringe, add a precise volume of anhydrous solvent to the vial to achieve the desired stock solution concentration.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
If not using the entire stock solution immediately, aliquot it into smaller, single-use volumes in vials that have been dried and flushed with inert gas.
-
Store the aliquots at -20°C or below.[15]
Visualizations
Workflow for Handling Hygroscopic Reagents
Caption: Recommended workflow for handling hygroscopic PEG reagents.
References
- common issues in PEGylation reactions and solutions - Benchchem. (n.d.). BenchChem.
- How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). TutorChase.
- Technical Support Center: PEGylation Reactions - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Working with Hygroscopic PEG Compounds - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions - Benchchem. (n.d.). BenchChem.
- PEG Storage and Handling Conditions. (2022, June 1). JenKem Technology.
- Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010, July 17). Protocol Online.
- An In-depth Technical Guide to N-Me-N-bis-PEG4: A Branched Linker for Advanced Bioconjug
- PEG NHS Ester Protocol. (n.d.). Xi'an Confluore Biological Technology Co., Ltd.
- PEG-6000 Problems & Troubleshooting | Solubility and Precipit
- Technical Support Center: Best Practices for Storing and Handling PEG Reagents - Benchchem. (n.d.). BenchChem.
- How do you handle hygroscopic salts? (n.d.).
- How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.).
- Polyethylene glycol 8'000 (PEG) - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
- N-Me-N-bis(PEG4-acid) HCl salt, 2055014-77-0 | BroadPharm. (n.d.). BroadPharm.
- If polyethylene glycol (PEG) is hygroscopic, how does it protect wood? (2017, June 9). Quora.
- 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7). Vesta Nutra.
- Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates - University of Cambridge. (n.d.). University of Cambridge.
- Instructions for the use of (PEG)n-Amine Reagents. (n.d.). Thermo Fisher Scientific.
- Bioconjugation reagents - Lumiprobe. (n.d.). Lumiprobe.
- Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - MDPI. (n.d.). MDPI.
- Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed. (n.d.). PubMed.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an - DR-NTU. (2022, September 22). Nanyang Technological University.
- N-(Azido-PEG3)-N-bis(PEG4-acid) (CAT#: ADC-L-M0253) - Creative Biolabs. (n.d.).
- PEG bulking of wood cell walls as affected by moisture content and nature of solvent | Request PDF - ResearchGate. (2025, August 6).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. tutorchase.com [tutorchase.com]
- 5. hepatochem.com [hepatochem.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biofargo.com [biofargo.com]
- 13. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 14. confluore.com [confluore.com]
- 15. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Stability of N-Me-N-bis(PEG4-acid) Amide Bonds in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, frequently asked questions, and troubleshooting advice regarding the stability of N-Me-N-bis(PEG4-acid) amide bonds in plasma. As a branched, PEGylated linker, this molecule offers unique properties for constructing complex bioconjugates such as Antibody-Drug Conjugates (ADCs) or PROTACs, and understanding its stability is paramount for successful therapeutic development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the stability of the N-Me-N-bis(PEG4-acid) linker in a biological environment.
Q1: What is the general stability of an amide bond, and what factors influence it in plasma?
A: The amide bond is the cornerstone of peptide and protein structure and is known for its exceptional stability.[1] This stability arises from resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[1][2] However, in biological matrices like plasma, several factors can lead to its cleavage:
-
Enzymatic Hydrolysis: Plasma contains a variety of enzymes, such as proteases and amidases, that can catalyze the hydrolysis of amide bonds.[3][4] This is the most significant pathway for the degradation of many peptide-based drugs.
-
Chemical Hydrolysis (pH-dependent): Amide bonds can also be hydrolyzed non-enzymatically, a process catalyzed by acidic or basic conditions.[2][5] While physiological plasma pH is tightly controlled around 7.4, localized pH changes or the intrinsic properties of a molecule can influence this pathway.
-
Intramolecular Catalysis: The structure of the molecule itself can sometimes facilitate amide bond cleavage, although this is less common.[6]
Q2: How does N-methylation affect the stability of the amide bond in this linker compared to a standard peptide bond?
A: The N-methylation of the amide bond is a critical design feature that significantly enhances its stability, particularly against enzymatic degradation. A standard (secondary) amide bond in a peptide has a hydrogen atom attached to the nitrogen (N-H). This N-H group is often crucial for enzyme recognition and catalysis; for instance, it can act as a hydrogen bond donor to stabilize the transition state during cleavage by proteases like serine proteases.[7]
By replacing this hydrogen with a methyl group (N-CH₃), the N-Me-N-bis(PEG4-acid) linker forms a tertiary amide. This modification sterically hinders the approach of enzymatic catalytic residues and removes the key hydrogen-bond-donating capability, rendering the bond significantly more resistant to cleavage by most common proteases.[7] Previous studies have shown that tertiary amides are more resistant to hydrolysis.[7]
Q3: What role do the PEG4 arms play in the stability and overall performance of the conjugate?
A: The dual polyethylene glycol (PEG) arms are integral to the linker's function and performance for several reasons:
-
Hydrophilicity: Many therapeutic payloads (e.g., cytotoxic drugs in ADCs) are highly hydrophobic.[8][9] The hydrophilic PEG chains help to counterbalance this, improving the overall solubility of the conjugate and reducing its propensity to aggregate.[8][10] Aggregation can compromise efficacy, alter pharmacokinetics, and increase the risk of an immunogenic response.[8]
-
Pharmacokinetics (PK): PEGylation is a well-established strategy to extend the in-vivo half-life of therapeutics.[11][12] The PEG chains increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and shield it from enzymatic degradation.
-
Steric Shielding: The flexible PEG chains can create a "steric shield" around the payload and the amide bond, further protecting them from degradation by plasma enzymes.[13]
Q4: What are the primary degradation pathways for the N-Me-N-bis(PEG4-acid) linker in plasma?
A: Given the high stability of the N-methylated amide bond, significant degradation is not typically expected under normal physiological conditions. However, if instability is observed, the likely pathways are:
-
Chemical Hydrolysis: Although slow at physiological pH, this remains a possible long-term degradation route.
-
Atypical Enzymatic Cleavage: While resistant to common proteases, it is theoretically possible that specific, less common plasma enzymes could hydrolyze the tertiary amide bond. Determining this requires empirical testing.
The primary goal of a plasma stability assay is to confirm the linker's robustness and rule out any unexpected, rapid degradation.
Q5: How is plasma stability typically quantified?
A: Plasma stability is measured experimentally by incubating the compound of interest in plasma (e.g., human, mouse, rat) at 37°C.[3] Aliquots are taken at various time points, the reaction is quenched (usually with a cold organic solvent like acetonitrile), and the remaining concentration of the parent compound is measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14] The data is then used to determine key stability parameters, most commonly the in-vitro half-life (t½), which is the time it takes for 50% of the compound to be eliminated.[3]
Section 2: Troubleshooting Guide
This section provides solutions to common issues encountered during the evaluation of linker stability.
| Problem | Potential Cause | Recommended Solution |
| 1. Higher-than-Expected Instability (Rapid Degradation) | A. Unexpected Enzymatic Cleavage: A specific plasma enzyme may be acting on the tertiary amide. | Run control experiments. Test the conjugate's stability in heat-inactivated plasma. A significant difference in stability between active and inactive plasma points to enzymatic degradation. Consider using a broad-spectrum protease inhibitor cocktail as another control. |
| B. Chemical Instability: The molecule may be unstable at physiological pH, independent of enzymes. | Isolate chemical vs. enzymatic effects. Perform a parallel stability study in a simple buffer like Phosphate-Buffered Saline (PBS) at pH 7.4. If degradation is similar to that in plasma, the issue is likely chemical instability.[13] | |
| C. Assay Artifact: The analytical method may be flawed, or the compound could be adsorbing to labware. | Validate the analytical method. Ensure the LC-MS/MS method is robust. Check for recovery by spiking the compound into the quenched plasma matrix at t=0 and comparing the signal to a reference standard in a simple solvent. Use low-adsorption labware. | |
| 2. Inconsistent or Poorly Reproducible Stability Data | A. Inter-donor/Inter-species Variability: Plasma enzyme levels can vary between species and even between individual donors.[3] | Standardize the matrix. Use pooled plasma from multiple donors to average out individual differences. If the drug is intended for cross-species studies, evaluate stability in plasma from each relevant species (e.g., mouse, rat, cynomolgus monkey, human).[3] |
| B. Sample Handling and Storage: Repeated freeze-thaw cycles of plasma can degrade enzymes and affect results. Improper sample quenching can allow degradation to continue. | Implement strict protocols. Aliquot plasma upon receipt to minimize freeze-thaw cycles.[15] Ensure the quenching step (e.g., adding cold acetonitrile) is rapid and thorough to immediately stop enzymatic reactions. | |
| 3. Conjugate Aggregation Observed During Incubation | A. Insufficient Hydrophilicity: The attached payload may be highly hydrophobic, and the PEG4 linker may not be sufficient to maintain solubility.[8][9] | Characterize aggregation. Use Size-Exclusion Chromatography (SEC) to quantify the percentage of high-molecular-weight species (aggregates) before and after incubation.[10] If aggregation is confirmed, a longer PEG linker or an alternative conjugation strategy may be necessary. |
| B. Thermal Instability: The conjugation process itself might have destabilized the parent molecule (e.g., an antibody), making it prone to aggregation at 37°C. | Assess thermal stability. Use Differential Scanning Calorimetry (DSC) to compare the thermal stability of the conjugate to the unconjugated parent molecule. A significant decrease in the melting temperature (Tm) may indicate destabilization.[16] |
Section 3: Experimental Protocols
Protocol 1: Standard In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a bioconjugate containing the N-Me-N-bis(PEG4-acid) linker in plasma using LC-MS/MS.
-
Objective: To determine the in-vitro half-life (t½) of the conjugate in plasma.
-
Materials:
-
Test conjugate stock solution (e.g., 1 mM in DMSO).
-
Pooled human plasma (or other species of interest), stored at -80°C.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Acetonitrile (ACN) with an appropriate internal standard.
-
Incubator or water bath at 37°C.
-
LC-MS/MS system.
-
-
Methodology:
-
Preparation: Thaw the plasma at 37°C. Pre-warm an aliquot of plasma and PBS to 37°C.
-
Initiation: Prepare the reaction mixture by diluting the test conjugate stock solution into the pre-warmed plasma to a final concentration of 1 µM. (Note: The final DMSO concentration should be <1% to avoid affecting enzyme activity). Vortex gently to mix.
-
Time Points: Immediately withdraw an aliquot for the t=0 time point and quench it by adding it to 3-4 volumes of ice-cold ACN with an internal standard in a microcentrifuge tube.
-
Incubation: Place the remaining reaction mixture in the 37°C incubator.
-
Sampling: Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes, and 24 hours) and quench them in the same manner as the t=0 sample.
-
Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to determine the peak area ratio of the parent conjugate to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent conjugate remaining versus time. The slope of the line (k) is the degradation rate constant. Calculate the half-life using the equation: t½ = 0.693 / k .
-
Protocol 2: Control Experiment - Stability in Heat-Inactivated Plasma
-
Objective: To differentiate between enzymatic and chemical degradation.
-
Methodology:
-
Prepare heat-inactivated plasma by incubating an aliquot at 56-60°C for 30-60 minutes before use.
-
Perform the stability assay as described in Protocol 1, substituting the active plasma with the heat-inactivated plasma.
-
Interpretation: If the conjugate is significantly more stable in heat-inactivated plasma, degradation is primarily enzymatic. If the stability is similar, degradation is likely due to chemical hydrolysis.
-
Section 4: Visualizations
Diagrams created using Graphviz to illustrate key workflows and concepts.
Caption: Workflow for the in-vitro plasma stability assay.
Caption: N-methylation enhances amide bond stability.
Section 5: References
-
Dal Corso, A., et al. (2021). Accelerated stability study of PEG-ADCs evaluating the percentage of... ResearchGate. Retrieved from [Link]
-
Liao, Y., et al. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. Retrieved from [Link]
-
Naismith, J. H. (2020). Enzymatic methylation of the amide bond. PubMed. Retrieved from [Link]
-
Kim, E. G., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
Nishijima, T., et al. (2022). Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder. PMC. Retrieved from [Link]
-
PCBIS. (n.d.). Plasma stability. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]
-
Chen, Y., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates. PubMed. Retrieved from [Link]
-
ACS Publications. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]
-
MDPI. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]
-
Nelson, A. D. S., et al. (2021). Rate-Tunable, Metal-Mediated Amide Bond Cleavage for the Controlled Release of Pharmaceuticals. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Request PDF. Retrieved from [Link]
-
PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]
-
Slideshare. (n.d.). Effects of Protein Binding. Retrieved from [Link]
-
Pankuch, M., & Vacek, J. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of peptide biomarker stability in plasma samples using time-course MS analysis. Retrieved from [Link]
-
MDPI. (n.d.). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Retrieved from [Link]
-
SSRN. (n.d.). A Rapid Method for Simultaneously Measuring Ammonium and Amino Acids in Plasma using RP-HPLC. Retrieved from [Link]
-
YouTube. (2020). Protein binding and its significance. Retrieved from [Link]
-
ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay?. Retrieved from [Link]
-
Frontiers. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Retrieved from [Link]
-
Bobb, K. L., et al. (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. Retrieved from [Link]
-
Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]
-
PubMed. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. Retrieved from [Link]
-
Google Patents. (n.d.). WO2006079364A1 - Specific and mild peptide or amide bond cleavage. Retrieved from
-
PubMed. (2013). Solution phase conformation and proteolytic stability of amide-linked neuraminic acid analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and.... Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. uregina.ca [uregina.ca]
- 6. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hydrolysis of activated N-Me-N-bis(PEG4-acid) esters
Technical Support Center: High-Fidelity Conjugation with N-Me-N-bis(PEG4-NHS) Esters
Subject: Minimizing Hydrolysis & Maximizing Conjugation Efficiency Reagent Class: Branched Heterobifunctional/Homobifunctional PEG Linkers Target Audience: Protein Chemists, Medicinal Chemists, ADC/PROTAC Developers
Strategic Overview: The Hydrolysis vs. Aminolysis War
The critical challenge with activated esters like N-Me-N-bis(PEG4-NHS ester) is that they are kinetically unstable in aqueous environments.[1] The N-hydroxysuccinimide (NHS) leaving group renders the carbonyl carbon highly electrophilic.[1] While this promotes the desired attack by primary amines (Aminolysis), it also invites attack by water molecules (Hydrolysis).
The Core Conflict:
-
Aminolysis (Desired): Requires the amine to be deprotonated (neutral).[2] This happens more effectively at higher pH (> 8.0).
-
Hydrolysis (Undesired): Is base-catalyzed.[1] The rate increases exponentially as pH rises.
The Solution: You must operate in a "Goldilocks Zone" (pH 7.2 – 7.5) where the amine is sufficiently nucleophilic, but the hydrolysis half-life is still manageable (hours, not minutes).
Mechanism of Action & Failure Modes
Caption: Kinetic competition between the target amine and water.[1] High pH accelerates the red path (Hydrolysis) faster than the green path (Conjugation).
Critical Handling Protocols (The "Golden Path")
To ensure scientific integrity and reproducibility, follow this self-validating workflow. Deviations here are the primary cause of batch-to-batch inconsistency.
Phase A: Storage & Reconstitution (The "Dry" Phase)
-
Storage: Store lyophilized powder at -20°C under desiccant.
-
Equilibration (Crucial): Allow the vial to warm to room temperature before opening. Opening a cold vial causes atmospheric moisture to condense inside, instantly initiating hydrolysis.
-
Solvent Choice: Dissolve the linker in Anhydrous DMSO or DMAc .
-
Avoid DMF: DMF degrades over time into dimethylamine, which will react with and consume your NHS ester.
-
Concentration: Prepare a high-concentration stock (e.g., 10–100 mM) immediately before use.[1] Do not store stock solutions.
-
Phase B: The Conjugation Environment
-
Buffer Selection: Use Phosphate-buffered saline (PBS) or HEPES (pH 7.2 – 7.5).[1]
-
Forbidden Buffers: Tris, Glycine, or any buffer containing primary amines. These will act as scavenger nucleophiles and consume the reagent.
-
-
Stoichiometry: Because hydrolysis is inevitable, use a molar excess of the linker (typically 5x – 20x depending on protein concentration).
-
Mixing: Add the DMSO stock to the protein solution dropwise under rapid agitation to prevent local high concentrations of organic solvent, which can precipitate proteins.
Phase C: Quenching & Purification
-
Quenching: Stop the reaction by adding 1M Tris (pH 8.0) to a final concentration of 50 mM. This rapidly converts any remaining NHS esters to stable amides, preventing non-specific crosslinking during purification.
-
Purification: Remove excess hydrolyzed linker and small molecules via Desalting Columns (e.g., Zeba Spin) or Dialysis.
Data Reference: Hydrolysis Kinetics
Use this table to estimate your "working time" based on your buffer conditions.
| pH Condition | Approx. Half-Life (t½) at 25°C | Reactivity Status | Recommended Use |
| pH 6.0 | > 10 Hours | Low Amine Reactivity | Storage / Step 1 of 2-step protocols |
| pH 7.0 | 4 - 5 Hours | Moderate Reactivity | Optimal for sensitive proteins |
| pH 7.5 | 1 - 2 Hours | High Reactivity | Standard Conjugation |
| pH 8.0 | 30 - 60 Minutes | Very High / Unstable | Fast reactions only |
| pH 8.6+ | < 10 Minutes | Rapid Hydrolysis | Not Recommended |
Note: Data derived from standard NHS-ester hydrolysis kinetics [1, 2].
Troubleshooting & FAQs
Q1: My conjugation yield is consistently low (< 10%). What is happening? Diagnosis: The NHS ester likely hydrolyzed before it could react with your protein. Root Cause Analysis:
-
Moisture in Stock: Did you use anhydrous DMSO? Did you equilibrate the vial?
-
pH Mismatch: Was your buffer pH > 8.0? If so, hydrolysis outcompeted aminolysis.
-
Dilute Protein: At low protein concentrations (< 1 mg/mL), water is in massive excess (55 M vs. µM protein). Fix: Increase protein concentration to > 2 mg/mL to improve reaction kinetics or increase the molar excess of the linker.
Q2: Can I store the NHS ester stock solution at -20°C for later use? Strictly No. Even in "anhydrous" DMSO, trace moisture will hydrolyze the ester over days. Always weigh out only what you need (single-use aliquots) or store the powder in single-use vials.
Q3: Why do you recommend avoiding DMF? Technical Insight: N,N-Dimethylformamide (DMF) is prone to spontaneous decomposition into dimethylamine and formate.[1] Dimethylamine is a secondary amine that is highly nucleophilic and will rapidly react with the NHS ester, neutralizing it before it ever touches your sample [3]. Use DMAc (Dimethylacetamide) or high-grade Anhydrous DMSO instead.[1]
Q4: How do I verify if my NHS ester is still active before starting? Validation Protocol:
-
Dissolve a small amount of linker in PBS (pH 7.4).
-
Monitor Absorbance at 260 nm .
-
Add NaOH to raise pH > 10 (forcing total hydrolysis).
-
The NHS leaving group absorbs strongly at 260 nm.[3] If the absorbance jumps significantly upon adding NaOH, your ester was intact. If the absorbance remains unchanged, it was already hydrolyzed [4].
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[3] (Standard reference for NHS kinetics).
-
ResearchGate Discussion. Reasons for Choosing NHS, TFP, or PFP esters. Available at: [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison: Branched N-Me-N-bis(PEG4-acid) vs. Linear Bis-PEG4-acid Solubility for Advanced Bioconjugation
For researchers pioneering next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the humble linker molecule is anything but. Its physicochemical properties, particularly aqueous solubility, are paramount to the stability, efficacy, and manufacturability of the final conjugate. Polyethylene Glycol (PEG) linkers are a cornerstone of bioconjugation, prized for their ability to enhance the solubility and improve the pharmacokinetic profiles of conjugated molecules.[1][2][3]
This guide provides an in-depth, objective comparison of two distinct PEG architectures: the branched N-Me-N-bis(PEG4-acid) and the conventional linear Bis-PEG4-acid . We will explore how their structural differences translate into measurable performance advantages, empowering drug development professionals to make informed decisions for their specific applications.
Structural Architecture: A Tale of Two Geometries
The fundamental difference between these two linkers lies in their topology. The linear Bis-PEG4-acid is a straight-chain molecule with a carboxylic acid at each end. In contrast, N-Me-N-bis(PEG4-acid) features a central tertiary amine from which two identical PEG4-acid arms radiate, creating a "Y-shaped" or branched structure.[4][5] This architectural divergence has profound implications for their physical properties.
Physicochemical Properties and Solubility Analysis
While both molecules leverage hydrophilic PEG chains to enhance water solubility, the branched architecture of N-Me-N-bis(PEG4-acid) confers a distinct advantage.[6][] Branched polymers typically exhibit a smaller hydrodynamic radius compared to their linear counterparts of similar molecular weight, which can lead to improved solubility.[8]
Furthermore, the central tertiary amine in the branched linker is ionizable. At physiological or acidic pH, this amine becomes protonated, introducing a positive charge that significantly boosts aqueous solubility. This stands in contrast to the linear structure, which relies solely on its ether oxygens and terminal carboxylates for hydration.
| Property | Linear Bis-PEG4-acid | N-Me-N-bis(PEG4-acid) HCl Salt | Rationale for Difference |
| Molecular Formula | C₁₂H₂₂O₈[9] | C₂₃H₄₅NO₁₂·HCl | The branched structure contains a central nitrogen and two full PEG4-acid arms. |
| Molecular Weight | 294.30 g/mol [10] | 568.06 g/mol | Higher due to the duplicated PEG arms and central methyl amine. |
| Architecture | Linear | Branched (Y-shape)[11] | Central tertiary amine creates a branched point.[4] |
| Key Functional Groups | 2x Carboxylic Acid | 2x Carboxylic Acid, 1x Tertiary Amine | The tertiary amine is a key differentiator, offering an additional site for protonation. |
| Reported Solubility | Soluble in DMSO (300 mg/mL), Ethanol (100 mg/mL).[10] Aqueous solubility is high but pH-dependent.[9][12] | Highly water-soluble.[4] The HCl salt form ensures high aqueous solubility. | The branched structure and ionizable tertiary amine significantly enhance aqueous solubility.[6][] |
Key Insight: The presence of the tertiary amine in N-Me-N-bis(PEG4-acid) is the critical factor driving its superior solubility, especially under the neutral-to-acidic conditions often encountered in biological assays and formulation buffers. While both are dicarboxylic acids with pH-dependent solubility, the added cationic charge on the branched linker at pH < ~pKa of the amine provides a powerful, additional mechanism for hydration.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To empirically validate and quantify the solubility of these linkers, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[13][14] It is a reliable and widely used technique.[14]
Objective: To determine the equilibrium solubility of each PEG linker in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.
dot graph TD { A[Start: Weigh Excess Compound] --> B{Add to Buffer in Triplicate}; B --> C{Equilibrate on Shaker}; subgraph "Equilibration (24-72h, 37°C)" C; end C --> D[Sample Supernatant at Time Points]; D --> E{Separate Solid & Liquid}; subgraph "Centrifugation / Filtration" E; end E --> F[Analyze Solute Concentration]; subgraph "LC-MS or UV-Vis" F; end F --> G{Plot Concentration vs. Time}; G --> H[Determine Plateau Concentration]; H --> I[End: Report Equilibrium Solubility]; } ddot Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation : For each linker, prepare three separate, sealed vials containing a specific volume (e.g., 2 mL) of the chosen aqueous buffer (e.g., PBS, pH 7.4).[14]
-
Addition of Compound : Add a pre-weighed excess amount of the solid linker to each vial.[14] It is crucial to add enough material to ensure a suspension remains after equilibrium is reached, signifying saturation.[14]
-
Equilibration : Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[13] Allow the samples to equilibrate for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[13][15]
-
Sampling : At set time points (e.g., 24h, 48h, 72h), carefully remove the vials.[13]
-
Phase Separation : Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by passing the solution through a syringe filter (e.g., 0.22 µm PVDF). This step must be performed quickly to avoid temperature changes that could alter solubility.
-
Quantification : Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved linker using a validated analytical method, such as LC-MS (for highest specificity and sensitivity) or UV-Vis spectroscopy if the compounds have a suitable chromophore.[15]
-
Analysis : The solubility is determined when the measured concentration does not significantly change between subsequent time points, indicating that equilibrium has been reached.[13] The final, stable concentration is reported as the thermodynamic solubility under the specified conditions.
Practical Implications and Recommendations
The choice between these linkers should be guided by the specific demands of the application.
-
Choose N-Me-N-bis(PEG4-acid) when:
-
Maximum aqueous solubility is paramount: Especially for conjugating highly hydrophobic payloads where aggregation is a primary concern.[6]
-
Working in acidic to neutral pH environments: The protonated tertiary amine provides a significant solubility advantage.
-
A branched, three-dimensional architecture is desired: This can provide better shielding of the payload or present multiple conjugation points in a distinct spatial arrangement.[6][]
-
-
Choose linear Bis-PEG4-acid when:
-
A simple, well-defined linker length is critical: The linear geometry offers predictable spacing between conjugated molecules.
-
Working in basic (pH > 8) conditions: At higher pH, the carboxylates of both linkers are fully deprotonated and highly soluble, minimizing the relative advantage of the tertiary amine.
-
Cost-effectiveness is a major consideration: Linear PEGs are generally simpler to synthesize.[6]
-
Conclusion
While both N-Me-N-bis(PEG4-acid) and linear Bis-PEG4-acid are effective hydrophilic linkers, their molecular architecture dictates their optimal use cases. The branched structure and ionizable tertiary amine of N-Me-N-bis(PEG4-acid) provide superior aqueous solubility , offering a robust solution for challenging bioconjugation projects involving hydrophobic molecules. The linear Bis-PEG4-acid remains a reliable and cost-effective option for applications where its straightforward geometry and sufficient solubility under physiological conditions meet the required performance criteria. Understanding these fundamental differences is key to accelerating the development of stable, effective, and well-characterized bioconjugates.
References
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
Kimetz, S. et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Li, W. et al. (2018). PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. MedComm. Available at: [Link]
-
CD Bioparticles. Bis-PEG4-Acid. Available at: [Link]
-
AxisPharm. Bis-PEG4-acid, CAS 31127-85-2. Available at: [Link]
-
PubChem. Dodecanedioic Acid. Available at: [Link]
-
Wikipedia. Dodecanedioic acid. Available at: [Link]
-
Gantrade. 1,12-Dodecanedioic Acid (DDDA) - 693-23-2. Available at: [Link]
-
Cheméo. Chemical Properties of 1,12-Dodecanediol (CAS 5675-51-4). Available at: [Link]
-
Immunomart. N-Me-N-bis(PEG4-acid). Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. N-Me-N-bis(PEG4-acid) HCl salt, 2055014-77-0 | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bis-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]
- 13. who.int [who.int]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
Impact of N-Methyl Group on PROTAC Linker Conformation
Executive Summary: The Conformational Control Switch
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of physicochemical properties and ternary complex stability. A pervasive challenge in PROTAC development is the "bRo5" (beyond Rule of 5) nature of these molecules—specifically, their high molecular weight and polarity which hamper cell permeability.
N-methylation of linker amide bonds represents a high-impact, precision modification. By replacing a hydrogen bond donor (HBD) with a methyl group, researchers can simultaneously modulate three critical parameters:
-
Conformational Rigidity: Restricting rotatable bonds to favor bioactive geometries.
-
Permeability: Reducing the energetic cost of membrane desolvation (masking polarity).
-
Metabolic Stability: Blocking proteolytic cleavage sites.
This guide objectively compares N-methylated linkers against standard linear linkers, providing experimental workflows to validate their impact on your specific degrader campaigns.
Mechanistic Deep Dive: Why N-Methylation Works
The Energetics of Conformational Locking
Standard secondary amide linkers (
The N-Methyl Effect: Introducing an N-methyl group creates steric clash between the methyl group and the carbonyl oxygen or adjacent side chains.[1] This restricts the available Ramachandran space, often forcing the amide bond into a specific rotamer (cis or trans depending on sterics) and "locking" the linker into a turn or folded structure.[1]
The "Chameleonic" Effect (Permeability)
Cell permeability is often limited by the energy required to strip water molecules from polar groups (desolvation).
-
Aqueous Environment: The N-methylated linker may adopt an extended conformation.
-
Lipid Bilayer: The molecule folds intramolecularly. The N-methyl group eliminates an exposed HBD and sterically shields the carbonyl oxygen. This reduces the Topological Polar Surface Area (TPSA) specifically in non-polar environments, facilitating passive diffusion.
Comparative Analysis: Standard vs. N-Methylated Linkers
The following table contrasts the physicochemical and biological performance of standard alkyl/PEG linkers versus their N-methylated counterparts.
| Feature | Standard Linear Linker (Amide/PEG) | N-Methylated Linker | Impact on Drug Design |
| H-Bond Donors (HBD) | High (Exposed NH groups) | Reduced (NH | Critical: Lower HBD count correlates strongly with improved passive permeability. |
| Conformational Entropy | High (Floppy) | Low (Restricted) | Rigid linkers reduce entropic penalty binding, potentially improving potency ( |
| Solubility (Aq) | Moderate to High (H-bonding with water) | Variable (Often Lower) | N-methylation decreases hydrophilicity; requires careful balance with solubilizing groups. |
| Efflux Ratio (ER) | High (P-gp substrate) | Low to Moderate | Key Advantage: N-methylation can reduce P-gp recognition, significantly improving oral bioavailability ( |
| Metabolic Stability | Low (Amidase susceptibility) | High | Steric bulk prevents protease access to the scissile bond. |
Data Highlight: VHL PROTACs
Recent studies (see References) on VHL-based degraders demonstrated that while N-methylation did not always drastically change passive permeability (
Visualization: The Chameleonic Folding Pathway
The following diagram illustrates how N-methylation drives the "Chameleonic" behavior essential for crossing the cell membrane.
Caption: N-methylation lowers the energy barrier for membrane entry by masking H-bond donors and promoting a folded, lipophilic conformation.
Experimental Protocols: Validating Linker Conformation
To scientifically verify the impact of N-methylation on your PROTAC, use this self-validating workflow.
Protocol A: Conformational Profiling via NMR
Objective: Determine if N-methylation induces a stable turn or fold in solution.
-
Sample Prep: Dissolve PROTAC (5-10 mM) in
(mimics membrane) and (mimics cytosol). -
Experiment 1:
NMR Temperature Coefficients:-
Measure amide proton chemical shifts at 5°C intervals (298K to 323K).
-
Interpretation: A coefficient (
) > -3 ppb/K indicates solvent exposure (floppy). A value < -3 ppb/K indicates intramolecular H-bonding (folded/shielded). Note: N-methylation removes the NH, so monitor adjacent amide protons or use NOE.
-
-
Experiment 2: NOESY/ROESY:
-
Acquire 2D NOESY spectra.
-
Interpretation: Look for long-range NOEs (Nuclear Overhauser Effects) between the linker methyl group and the warhead/ligase ligand. Presence of these cross-peaks confirms a folded "U-shape" conformation.
-
Protocol B: Permeability & Efflux (Caco-2)
Objective: Differentiate between passive diffusion improvement and efflux evasion.
-
Setup: Culture Caco-2 cells on transwell inserts for 21 days.
-
Dosing: Apply PROTAC (10
) to the Apical (A) or Basolateral (B) side. -
Conditions:
-
Condition 1: Standard buffer.
-
Condition 2: Buffer + P-gp inhibitor (e.g., Verapamil or Zosuquidar).
-
-
Calculation:
- = Passive Permeability.
-
Efflux Ratio (
) = .
-
Validation Logic:
-
If N-methyl analog shows lower ER than standard analog without inhibitor, the conformation successfully evades P-gp.
-
If
increases significantly, the N-methyl group improved passive lipophilicity.
-
Decision Tree: When to Methylate?
Use this logic flow to decide if N-methylation is the right strategy for your PROTAC campaign.
Caption: Strategic decision matrix for applying linker N-methylation based on ADME data.
References
-
Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Medicinal Chemistry Letters [Link] Significance: Demonstrates how linker methylation drives chameleonic folding and reduces efflux ratios.
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability Source: Journal of Medicinal Chemistry [Link] Significance: Uses NMR and MD simulations to correlate folded conformations in apolar environments with high cell permeability.
-
Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? Source: ChemMedChem (PubMed) [Link] Significance: Provides foundational knowledge on how N-methylation alters macrocyclic conformation and biological activity.
-
Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy [Link] Significance: Reviews the shift from flexible PEG/alkyl linkers to rigidified and methylated designs for improved PK.
Sources
The Fulcrum of Function: A Comparative Guide to PEG4 vs. Alkyl Chain Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing everything from solubility and cell permeability to the stability of the productive ternary complex.[1][][4]
This guide provides an in-depth, objective comparison of two of the most prevalent flexible linker classes: polyethylene glycol (PEG) chains, specifically with four repeating units (PEG4), and simple alkyl chains. We will delve into the fundamental physicochemical differences, their impact on biological performance, and provide supporting experimental data to guide researchers in making informed decisions for their TPD programs.
At a Glance: Key Physicochemical and Biological Distinctions
The choice between a hydrophilic PEG linker and a lipophilic alkyl linker represents a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages that must be weighed against the specific objectives of the project.
| Feature | Alkyl Linkers | PEG4 Linkers | Rationale and Implications |
| Composition | Saturated or unsaturated hydrocarbon chains.[1][5] | Repeating ethylene glycol units.[5] | This fundamental difference in chemical makeup is the primary driver of their divergent properties. |
| Solubility | Generally hydrophobic, which can decrease the aqueous solubility of the final PROTAC molecule.[1][5] | Hydrophilic, typically improving the aqueous solubility of the PROTAC.[1][5][6] | Poor solubility can lead to challenges in formulation and may result in compound precipitation in assays or in vivo. |
| Cell Permeability | Higher hydrophobicity can enhance passive diffusion across cell membranes.[] | The relationship with permeability is complex; while flexibility can aid in adopting conformations that mask polar surface area, excessive PEGylation can impede cellular uptake.[5][8] | A balance must be struck to ensure the PROTAC can efficiently enter the cell to reach its target. |
| Metabolic Stability | Generally considered more metabolically stable due to the robust nature of C-C bonds.[5] | The ether linkages in the PEG chain can be susceptible to oxidative metabolism.[5] | Lower metabolic stability can lead to a shorter half-life in vivo, potentially impacting therapeutic efficacy. |
| Ternary Complex Formation | Provides a flexible tether that allows the POI and E3 ligase to come together.[5] | The high flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[5] | The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex for efficient ubiquitination.[9] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective to incorporate.[5] | Can be more challenging and costly to synthesize compared to simple alkyl linkers.[1][5] | Practical considerations of synthesis time and cost are important factors in drug discovery programs. |
The PROTAC Mechanism of Action: A Visual Guide
The efficacy of a PROTAC is contingent on its ability to successfully orchestrate a series of molecular events, culminating in the degradation of the target protein. The linker plays a pivotal role at each step of this process.
Caption: The PROTAC-mediated protein degradation pathway.
Quantitative Comparison of PROTAC Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. It is important to note that DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.[5]
Table 1: Impact of Linker on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
| Data compiled from publicly available research.[5] |
Table 2: Influence of Linker on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[5] |
These data highlight a common trade-off in PROTAC design: alkyl linkers can lead to higher permeability but may suffer from poor solubility and reduced degradation efficiency in some cases. Conversely, PEG linkers can enhance solubility and degradation potency, but often at the expense of passive permeability.[5][]
Experimental Protocols for Evaluating Linker Performance
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Experimental Workflow for Linker Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
a. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[5]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[10][11]
d. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the blot with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).[10]
f. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[13][14]
Target Ubiquitination Assay
Ubiquitination is a prerequisite for proteasomal degradation and a critical step in determining the success of a PROTAC.[15] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common high-throughput method to assess ubiquitination levels.[15]
a. Principle: This assay measures the proximity between a ubiquitinated target protein and a ubiquitin-binding entity. A NanoBRET™ assay, for instance, can be used to monitor the interaction between a NanoLuc®-tagged target protein and a HaloTag®-Ubiquitin fusion protein in live cells.[16]
b. Protocol Outline (using NanoBRET™ as an example):
-
Co-transfect cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-Ubiquitin.
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a serial dilution of the PROTAC compounds for a specified time (e.g., 1-4 hours).[16]
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a suitable plate reader.
-
Calculate the NanoBRET™ ratio, which is proportional to the extent of target protein ubiquitination.
Conclusion and Future Outlook
The choice between an alkyl and a PEG4 linker is a critical decision in PROTAC design and is highly dependent on the specific target protein, E3 ligase, and the desired properties of the final molecule.[5] Alkyl linkers offer synthetic simplicity and metabolic stability, often leading to better cell permeability for more lipophilic PROTACs.[5][] In contrast, PEG linkers can significantly improve the solubility of hydrophobic PROTACs, and their flexibility can be advantageous for optimizing ternary complex formation.[5][6] However, this often comes at the cost of reduced passive permeability and potential metabolic liabilities.[5]
Ultimately, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader.[5] As our understanding of the intricate interplay between linker properties and PROTAC efficacy continues to grow, we can anticipate the development of more sophisticated linker chemistries that will further enhance the therapeutic potential of targeted protein degradation.
References
- PROTAC® Ubiquitin
- Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers - Benchchem. (URL: )
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- PROTAC Molecules Activity and Efficacy Evalu
- Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences. (URL: )
- Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (URL: )
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC. (URL: )
- Linkers in PROTACs - Precise PEG. (URL: )
- Biopharma PEG Provides PEG deriv
- PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains BET 82291 - BPS Bioscience. (URL: )
- Target Ubiquitination - Promega Corpor
- A Comparative Guide to PEG4 Linkers in PROTAC Design: An Objective Analysis - Benchchem. (URL: )
- Determining Efficacy of Novel PROTACs: Application Notes and Protocols for DC50 and Dmax Determin
- PROTAC PEG Linkers - JenKem Technology USA. (URL: )
- Current strategies for the design of PROTAC linkers: a critical review - PMC. (URL: )
- Overview of PROTAC Linkers: Types and Design - BOC Sciences. (URL: )
- Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjug
- The half-maximal degradation concentration (DC50) - MedchemExpress.com. (URL: )
- Modeling PROTAC degradation activity with machine learning - Chalmers Research. (URL: )
- Western Blotting Protocol - Cell Signaling Technology. (URL: )
- From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degrad
- Western blot protocol - Abcam. (URL: )
- Western Blot: Principles, Procedures, and Clinical Applications - St
- Novel approaches for the rational design of PROTAC linkers - PMC. (URL: )
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. research.chalmers.se [research.chalmers.se]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Target Ubiquitination [promega.com]
LC-MS characterization of N-Me-N-bis(PEG4-acid) purity
An In-Depth Technical Guide to the LC-MS Characterization of N-Me-N-bis(PEG4-acid) Purity
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the structural integrity and purity of linker molecules are paramount. N-Me-N-bis(PEG4-acid) is a frequently employed branched linker, valued for its ability to modulate solubility and pharmacokinetic properties. However, its unique physicochemical characteristics—high polarity, dicarboxylic acid functionality, and lack of a significant UV chromophore—present substantial analytical hurdles.[1][2] Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the consistency, safety, and efficacy of the final therapeutic agent.[3]
This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the definitive characterization of N-Me-N-bis(PEG4-acid) purity. Moving beyond standard protocols, we will explore the causality behind methodological choices, compare orthogonal separation mechanisms, and provide detailed experimental frameworks to empower researchers to develop robust, self-validating analytical systems.
Chapter 1: The Analytical Challenge - Understanding the Molecule and Its Impurities
The efficacy of any analytical method is predicated on a thorough understanding of the target analyte and its potential contaminants. N-Me-N-bis(PEG4-acid) is a discrete molecule, not a polydisperse polymer, yet its synthesis can introduce a variety of structurally similar impurities that are challenging to resolve.
Molecular Structure of N-Me-N-bis(PEG4-acid)
Caption: Structure of N-Me-N-bis(PEG4-acid).
Common Process-Related Impurities:
-
Oligomeric Variants: Impurities with shorter or longer PEG chains (e.g., PEG3 or PEG5) are common. These are often the most challenging to separate due to their similar physicochemical properties.
-
Incomplete Functionalization: Species where one or both of the terminal carboxylic acids are present as the precursor alcohol.
-
Starting Material Carryover: Residuals of the precursor amine (e.g., N-methylamine) or PEGylation reagents.
-
De-alkylated Species: The corresponding secondary amine, N-H-N-bis(PEG4-acid).
Chapter 2: Foundational LC-MS Principles for Acidic PEG Linkers
The selection of an LC-MS strategy must be tailored to the molecule's properties. The high polarity and dual acidic nature of the target analyte dictate the optimal approaches for both chromatography and mass spectrometry.
Liquid Chromatography (LC) Strategies: A Comparative Overview
The primary challenge in the LC separation is achieving adequate retention for a highly polar molecule while resolving it from structurally similar impurities. Three main LC modes are viable, each with distinct advantages and disadvantages.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Mixed-Mode Chromatography (MMC) |
| Primary Separation Principle | Hydrophobicity | Polarity / Hydrophilicity[4][5] | Combination of Hydrophobicity & Ion-Exchange[6][7] |
| Retention of Analyte | Very low on standard C18 phases. Requires ion-pairing agents or highly aqueous-stable phases. | Strong retention, which increases with analyte polarity.[8] | Strong, tunable retention via hydrophobic and electrostatic interactions.[9][10] |
| MS Compatibility | Can be compromised by non-volatile ion-pairing agents. Volatile agents like TFA can cause significant ion suppression.[11] | Excellent. Uses volatile, MS-friendly mobile phases (e.g., acetonitrile and ammonium formate). | Excellent. Retains charged analytes without requiring ion-pairing agents in the mobile phase.[7] |
| Resolution of Polar Impurities | Generally poor unless ion-pairing is optimized. | Excellent. It is designed to separate compounds based on differences in polarity. | Excellent. Offers orthogonal selectivity by exploiting both charge and hydrophobicity. |
| Robustness | High, but ion-pairing methods can suffer from long equilibration times and carryover.[11] | Can be sensitive to mobile phase composition and water content. Requires careful method development.[12] | High. Modern columns offer excellent reproducibility. |
Mass Spectrometry (MS) Considerations
For a molecule like N-Me-N-bis(PEG4-acid), Electrospray Ionization (ESI) is the most suitable technique.[13][14][15] The choice of ion mode and mobile phase additives is critical for achieving sensitivity and generating easily interpretable spectra.
-
Negative Ion Mode (-ESI): This is the most logical starting point. The two carboxylic acid groups readily deprotonate to form [M-H]⁻ and [M-2H]²⁻ ions. This mode is often highly sensitive and provides clear, unambiguous molecular weight information.
-
Positive Ion Mode (+ESI): While less intuitive for an acidic molecule, +ESI can be effective. Ionization will typically occur via the formation of adducts with cations present in the mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺).[16] The challenge is that PEG-containing molecules often form multiple adducts, leading to a complex spectrum.[17]
-
Causality in Action: To control this, it is crucial to use a mobile phase with a dominant and consistent source of cations. Using a volatile buffer like ammonium acetate is an excellent strategy, as it promotes the formation of the [M+NH₄]⁺ adduct, simplifying the mass spectrum and improving quantitative reproducibility.[18]
-
Chapter 3: Comparative Experimental Protocols & Data Analysis
Here we present three detailed protocols. These are designed not as rigid instructions, but as robust starting points for method development, grounded in the principles discussed above.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
This method is an excellent choice due to its inherent suitability for polar compounds and direct compatibility with MS.
Experimental Workflow: HILIC-MS
Caption: HILIC-MS workflow for purity analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve the sample in a mixture of 90:10 (v/v) acetonitrile/water to a concentration of approximately 0.5 mg/mL. The high organic content of the sample solvent is critical to prevent peak distortion in HILIC. Filter through a 0.22 µm syringe filter.
-
LC System & Conditions:
-
Column: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
10.0 min: 50% B
-
11.0 min: 50% B
-
11.1 min: 95% B
-
15.0 min: 95% B
-
-
-
MS System & Conditions:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Data Interpretation: The main peak for N-Me-N-bis(PEG4-acid) (Expected [M-H]⁻ at m/z 484.2) will be well-retained. Look for earlier eluting, less polar impurities and closely eluting peaks corresponding to oligomeric variants (e.g., PEG3/PEG4 impurity [M-H]⁻ at m/z 440.2).
Method B: Mixed-Mode Chromatography (MMC)-MS
This advanced technique offers orthogonal selectivity, providing a powerful tool for resolving complex mixtures. We will use a mixed-mode phase that combines reversed-phase and weak anion-exchange properties.
Experimental Workflow: MMC-MS
Caption: MMC-MS workflow for purity analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve the sample in 50:50 (v/v) acetonitrile/water to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
LC System & Conditions:
-
Column: A mixed-mode RP/Weak Anion-Exchange (WAX) column.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 60% B
-
16.0 min: 60% B
-
16.1 min: 5% B
-
20.0 min: 5% B
-
-
-
MS System & Conditions:
-
Ion Source: ESI, acquire in both Negative and Positive Modes.
-
Settings: Similar to HILIC method.
-
-
Data Interpretation: The retention is controlled by both mobile phase pH (which dictates the charge state of the analyte and the stationary phase) and the organic content. This dual mechanism can provide unique selectivity and may resolve impurities that co-elute in HILIC or RP modes. Compare the impurity profile in both positive ([M+NH₄]⁺ at m/z 503.3) and negative ([M-H]⁻ at m/z 484.2) modes.
Method C: Reversed-Phase (Ion-Pairing)-MS
While often complicated by MS incompatibility, using a volatile ion-pairing reagent can be a viable, if less ideal, option. This approach is included for comparative purposes.
Detailed Protocol:
-
Sample Preparation: Dissolve the sample in 50:50 (v/v) acetonitrile/water to 0.5 mg/mL. Filter.
-
LC System & Conditions:
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid (FA) in water. Note: FA is a weak ion-pairing reagent and less suppressive than TFA.[19]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% to 50% B over 10 minutes.
-
-
MS System & Conditions:
-
Ion Source: ESI, Positive Mode. The acidic mobile phase will promote [M+H]⁺ formation.
-
Settings: Similar to above.
-
-
Data Interpretation: Expect weak retention for the main analyte. This method is most useful for identifying less polar, hydrophobic impurities that would be strongly retained. Be aware of potential ion suppression from the formic acid, which may impact sensitivity compared to HILIC or MMC.
Chapter 4: Performance Comparison & Method Selection
The optimal method depends entirely on the analytical goal. For comprehensive purity assessment, a multi-method approach is often the most rigorous.
| Analytical Goal | Recommended Primary Method | Rationale |
| Routine Quality Control (High Throughput) | HILIC-MS | Offers robust retention, excellent MS compatibility, and good resolution of common polar and oligomeric impurities. |
| Impurity Identification & Structural Elucidation | MMC-MS | The orthogonal selectivity can resolve impurities that co-elute in other systems. The ability to analyze in both ion modes provides complementary data. |
| Detection of Non-Polar/Hydrophobic Impurities | Reversed-Phase-MS | While it provides poor retention for the main peak, it excels at retaining and separating less polar species that might elute in the void volume in HILIC. |
| Quantification without MS | HILIC with CAD or ELSD | Universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are necessary due to the lack of a UV chromophore and provide a response proportional to mass.[2][20] |
Decision Flowchart for Method Selection
Caption: Guide for selecting the appropriate LC-MS method.
Conclusion
The characterization of N-Me-N-bis(PEG4-acid) purity is a nuanced analytical task that demands more than a one-size-fits-all approach. While traditional reversed-phase methods are largely inadequate, both HILIC-MS and Mixed-Mode-MS present robust, reliable, and MS-friendly solutions. HILIC-MS stands out for its straightforward application and excellent performance in resolving polar and oligomeric impurities, making it ideal for routine analysis. Mixed-Mode chromatography provides a powerful, orthogonal tool for in-depth impurity profiling and method development, capable of resolving components that may be missed by other techniques. By understanding the underlying separation mechanisms and tailoring the analytical strategy to the specific impurities of interest, researchers can ensure the highest quality of this critical linker, thereby safeguarding the integrity and performance of the final therapeutic product.
References
-
Danckwardt, S., et al. (2011). MALDI Mass Spectrometry of Synthetic Polymers. Toyota Central R&D Labs., Inc. [Link]
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Methods in Molecular Biology. [Link]
-
Byrd, H. C. M., & McEwen, C. N. (2000). The Limitations of MALDI-TOF Mass Spectrometry in the Analysis of Wide Polydisperse Polymers. Analytical Chemistry. [Link]
-
Fournier, F., et al. (2000). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. Analusis. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Gabelica, V., et al. (2014). Electrospray ionization mechanisms for large polyethylene glycol chains studied through tandem ion mobility spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Prebyl, B. S. (2014). Characterization of polydisperse polymer systems via mass spectrometry. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]
-
SIELC Technologies. HILIC HPLC Separation of Polyethylene Glycol (PEG). [Link]
-
Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
-
Gray, A., et al. (2023). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. [Link]
-
Nonomura, M. (2004). MALDI Mass Spectrometry of Synthetic Polymers. Journal of the Mass Spectrometry Society of Japan. [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Huang, L., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry. [Link]
-
Waters Corporation. Mass Spectrometry for Polymers. [Link]
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. [Link]
-
ResearchGate. (2020). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Dr. Maisch GmbH. Mixed Mode HPLC Columns. [Link]
-
LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs?. [Link]
-
SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. [Link]
-
Waters Corporation. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]
-
ResearchGate. Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]
-
Net-Interlab. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
Impact Analytical. (2005). Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS. [Link]
-
Li, L., & d'Ardenne, K. (2012). Analytical Measurement of PEGylated Molecules. Analytical Chemistry. [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
-
Borgos, S. E., et al. (2024). Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. Journal of Controlled Release. [Link]
-
Roy, J. T. (2006). Improved Quantitation of Poly(Ethylene Glycol) in Various Matrices Using LC-MS. Impact Analytical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. Mixed Mode â Dr. Maisch [dr-maisch.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. analusis.edpsciences.org [analusis.edpsciences.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. enovatia.com [enovatia.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved Quantitation of Poly(Ethylene Glycol) in Various Matrices Using LC-MS - www.impactanalytical.com [impactanalytical.com]
- 19. welch-us.com [welch-us.com]
- 20. lcms.cz [lcms.cz]
A Comparative Guide to the NMR Analysis of N-Me-N-bis(PEG4-acid) Hydrochloride Salt and its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the precise characterization of crosslinking agents is not merely a procedural step but the bedrock of reproducible and effective outcomes. Among the diverse arsenal of available linkers, polyethylene glycol (PEG) derivatives have distinguished themselves through their capacity to enhance solubility, reduce immunogenicity, and provide flexible spacing. This guide offers an in-depth nuclear magnetic resonance (NMR) analysis of N-Me-N-bis(PEG4-acid) hydrochloride salt, a versatile homobifunctional crosslinker.
In the spirit of rigorous scientific inquiry, we will not only dissect the spectral features of our primary molecule but also draw objective comparisons with pertinent alternatives. This comparative approach, supported by experimental data and protocols, aims to empower the reader to make informed decisions in the selection and validation of PEG linkers for their specific research applications, such as in the development of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Structural Elucidation of N-Me-N-bis(PEG4-acid) Hydrochloride Salt by NMR Spectroscopy
N-Me-N-bis(PEG4-acid) hydrochloride salt (C₂₃H₄₅NO₁₂·HCl, MW: 564.06 g/mol ) is a branched, homobifunctional crosslinker. Its structure features a central methylated nitrogen atom linked to two identical PEG chains, each comprising four ethylene glycol units and terminating in a carboxylic acid. The two terminal carboxylic acids are readily reactive with primary amines in the presence of coupling agents like EDC and HATU to form stable amide bonds[1]. The hydrophilic PEG chains enhance the water solubility of the resulting conjugate.
A thorough NMR analysis is paramount to confirm the identity and purity of this reagent before its use in complex bioconjugation strategies.
¹H NMR Spectral Analysis
The proton NMR spectrum of N-Me-N-bis(PEG4-acid) hydrochloride salt provides a detailed fingerprint of its molecular structure. The spectrum is characterized by distinct signals corresponding to the methyl group, the PEG backbone, and the methylene groups adjacent to the nitrogen and carboxylic acid functionalities.
A representative ¹H NMR spectrum would exhibit the following key resonances:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH ₃ | ~2.8 - 3.0 | Singlet | 3H | The singlet corresponds to the three equivalent protons of the methyl group attached to the central nitrogen. Its downfield shift is due to the deshielding effect of the nitrogen atom. |
| -N-(CH ₂-)₂ | ~3.1 - 3.3 | Multiplet | 4H | These protons are on the methylene groups directly attached to the central nitrogen, experiencing a significant deshielding effect. |
| PEG Backbone (-OCH ₂CH ₂O-) | ~3.5 - 3.8 | Multiplet | 24H | This complex multiplet arises from the overlapping signals of the methylene protons within the repeating ethylene glycol units of the two PEG chains. The high integration value is characteristic of the PEG backbone. |
| -CH ₂-COOH | ~2.5 - 2.7 | Triplet | 4H | These methylene protons are adjacent to the electron-withdrawing carboxylic acid groups, resulting in a downfield shift. The signal appears as a triplet due to coupling with the neighboring methylene group. |
| ¹³C Satellites | Flanking the main PEG signal | Multiplets | - | Due to the natural 1.1% abundance of ¹³C, satellite peaks arising from ¹H-¹³C coupling can be observed flanking the large PEG backbone signal. These are not impurities and their integration increases with the molecular weight of the PEG chain[2][3]. |
Causality in Spectral Features: The chemical shifts are dictated by the electronic environment of the protons. The electronegative oxygen and nitrogen atoms in the PEG backbone and at the core of the molecule cause a general downfield shift of adjacent methylene protons into the 3.5-3.8 ppm region. The terminal methylene groups are further influenced by the deshielding effect of the carboxylic acid groups.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon skeleton.
Expected chemical shifts in the ¹³C NMR spectrum are as follows:
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| N-C H₃ | ~42 - 45 | The carbon of the methyl group attached to the nitrogen. |
| -N-(C H₂-)₂ | ~55 - 58 | The carbons of the methylene groups directly bonded to the central nitrogen. |
| PEG Backbone (-OC H₂C H₂O-) | ~68 - 72 | The characteristic region for the carbon atoms in the polyethylene glycol chain. The slight variation in shifts can be attributed to the different positions within the chain. |
| -C H₂-COOH | ~34 - 37 | The carbon of the methylene group adjacent to the carboxylic acid. |
| -C OOH | ~172 - 175 | The carbonyl carbon of the carboxylic acid, appearing significantly downfield. |
Comparative NMR Analysis: Homobifunctional and Heterobifunctional Alternatives
To provide a comprehensive understanding, we will now compare the NMR characteristics of N-Me-N-bis(PEG4-acid) hydrochloride salt with two representative alternatives: a structurally similar homobifunctional linker with a secondary amine core, and a heterobifunctional linker designed for orthogonal conjugation strategies.
Alternative 1: NH-bis(PEG4-acid) Hydrochloride Salt
This linker is structurally very similar to our primary molecule but lacks the N-methyl group, featuring a secondary amine at its core. This seemingly minor change has a discernible effect on the NMR spectrum and the molecule's reactivity.
Key NMR Differences:
-
Absence of N-CH₃ Signal: The most obvious difference in the ¹H NMR spectrum is the absence of the singlet around 2.8-3.0 ppm corresponding to the N-methyl group.
-
NH Proton Signal: A broad signal corresponding to the secondary amine proton (NH) would be present. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
-
Slight Shifts in Adjacent Methylene Protons: The chemical shifts of the methylene protons directly attached to the nitrogen will be slightly different due to the change from a tertiary to a secondary amine environment.
| Product | Core Structure | Key ¹H NMR Feature | Functional Groups |
| N-Me-N-bis(PEG4-acid) HCl salt | Tertiary Amine | Singlet for N-CH₃ at ~2.8-3.0 ppm | 2x Carboxylic Acid |
| NH-bis(PEG4-acid) HCl salt | Secondary Amine | Absence of N-CH₃ singlet; presence of a broad NH signal | 2x Carboxylic Acid |
Alternative 2: N-Mal-N-bis(PEG4-NHS ester)
This heterobifunctional linker offers a different conjugation strategy. It contains a maleimide group, which is reactive towards thiols (e.g., cysteine residues in proteins), and two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines (e.g., lysine residues).
Key NMR Differences:
-
Maleimide Protons: The ¹H NMR spectrum will show a characteristic singlet at approximately 6.7-6.8 ppm, corresponding to the two equivalent protons on the double bond of the maleimide ring.
-
NHS Ester Protons: A singlet around 2.8-2.9 ppm will be present, corresponding to the four protons of the succinimidyl ring.
-
Absence of Carboxylic Acid Protons: There will be no broad signal for the carboxylic acid protons.
-
Different Terminal Methylene Signals: The methylene groups adjacent to the NHS esters will have a distinct chemical shift compared to those next to a carboxylic acid.
| Product | Key ¹H NMR Feature 1 | Key ¹H NMR Feature 2 | Functional Groups |
| N-Me-N-bis(PEG4-acid) HCl salt | Broad COOH proton signal (if visible) | No signals in the aromatic/vinylic region | 2x Carboxylic Acid |
| N-Mal-N-bis(PEG4-NHS ester) | Singlet for maleimide protons at ~6.7-6.8 ppm | Singlet for NHS ester protons at ~2.8-2.9 ppm | 1x Maleimide, 2x NHS Ester |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential.
Sample Preparation for NMR Analysis
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many PEG derivatives as it can effectively dissolve the compound and often allows for the observation of exchangeable protons like those in carboxylic acids and amines. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) can also be used, but the appearance of exchangeable proton signals may vary.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., DMSO-d₆ at δ ~2.50 ppm).
NMR Data Acquisition
Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of these compounds.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds.
Visualizing the Workflow and Structures
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of N-Me-N-bis(PEG4-acid) and a typical workflow for its NMR analysis.
Caption: Chemical structure of N-Me-N-bis(PEG4-acid).
Caption: Experimental workflow for NMR analysis.
Conclusion and Future Perspectives
The meticulous NMR analysis of N-Me-N-bis(PEG4-acid) hydrochloride salt and its alternatives provides a robust framework for the quality control and comparative evaluation of these critical bioconjugation reagents. A comprehensive understanding of their spectral signatures allows researchers to confidently verify the identity and purity of their linkers, which is a prerequisite for the successful development of advanced therapeutics like ADCs and PROTACs. The choice between a homobifunctional linker like N-Me-N-bis(PEG4-acid) and a heterobifunctional linker is dictated by the specific conjugation strategy, and NMR serves as an indispensable tool for validating the structural integrity of the chosen reagent. As the field of bioconjugation continues to evolve, the principles of rigorous analytical characterization outlined in this guide will remain fundamental to innovation and success.
References
-
D. E. De-Ath, J. D. Morton, and S. J. G. Linker. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]
-
ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. [Link]
-
D. E. De-Ath, J. D. Morton, and S. J. G. Linker. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. [Link]
-
ResearchGate. (n.d.). 13C NMR spectra recorded for PEG 1000 (lower) and f-PEG 1000 (upper spectrum). [Link]
-
ProQuest. (n.d.). 13C/7Li Solid-State Nuclear Magnetic Resonance Study on Poly(Ethylene Glycol) - Poly(Propylene Glycol)-Poly(Ethylene Glycol)/LiCF3SO3 Copolymer Electrolytes. [Link]
-
ResearchGate. (n.d.). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of Monodisperse Branched Fullerene- terminated Poly(ethylene glycol)s. [Link]
-
University of Ottawa. (n.d.). 13C PEG as an In Vivo Macromolecular Probe for MRI and Biophysical Studies of Detergent-Peptide and Detergent. [Link]
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the precise characterization of crosslinking agents is not merely a procedural step but the bedrock of reproducible and effective outcomes. Among the diverse arsenal of available linkers, polyethylene glycol (PEG) derivatives have distinguished themselves through their capacity to enhance solubility, reduce immunogenicity, and provide flexible spacing. This guide offers an in-depth nuclear magnetic resonance (NMR) analysis of N-Me-N-bis(PEG4-acid) hydrochloride salt, a versatile homobifunctional crosslinker.
In the spirit of rigorous scientific inquiry, we will not only dissect the spectral features of our primary molecule but also draw objective comparisons with pertinent alternatives. This comparative approach, supported by experimental data and protocols, aims to empower the reader to make informed decisions in the selection and validation of PEG linkers for their specific research applications, such as in the development of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Structural Elucidation of N-Me-N-bis(PEG4-acid) Hydrochloride Salt by NMR Spectroscopy
N-Me-N-bis(PEG4-acid) hydrochloride salt (C₂₃H₄₅NO₁₂·HCl, MW: 564.06 g/mol ) is a branched, homobifunctional crosslinker. Its structure features a central methylated nitrogen atom linked to two identical PEG chains, each comprising four ethylene glycol units and terminating in a carboxylic acid. The two terminal carboxylic acids are readily reactive with primary amines in the presence of coupling agents like EDC and HATU to form stable amide bonds[1]. The hydrophilic PEG chains enhance the water solubility of the resulting conjugate.
A thorough NMR analysis is paramount to confirm the identity and purity of this reagent before its use in complex bioconjugation strategies.
¹H NMR Spectral Analysis
The proton NMR spectrum of N-Me-N-bis(PEG4-acid) hydrochloride salt provides a detailed fingerprint of its molecular structure. The spectrum is characterized by distinct signals corresponding to the methyl group, the PEG backbone, and the methylene groups adjacent to the nitrogen and carboxylic acid functionalities.
A representative ¹H NMR spectrum would exhibit the following key resonances:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH ₃ | ~2.8 - 3.0 | Singlet | 3H | The singlet corresponds to the three equivalent protons of the methyl group attached to the central nitrogen. Its downfield shift is due to the deshielding effect of the nitrogen atom. |
| -N-(CH ₂-)₂ | ~3.1 - 3.3 | Multiplet | 4H | These protons are on the methylene groups directly attached to the central nitrogen, experiencing a significant deshielding effect. |
| PEG Backbone (-OCH ₂CH ₂O-) | ~3.5 - 3.8 | Multiplet | 24H | This complex multiplet arises from the overlapping signals of the methylene protons within the repeating ethylene glycol units of the two PEG chains. The high integration value is characteristic of the PEG backbone. |
| -CH ₂-COOH | ~2.5 - 2.7 | Triplet | 4H | These methylene protons are adjacent to the electron-withdrawing carboxylic acid groups, resulting in a downfield shift. The signal appears as a triplet due to coupling with the neighboring methylene group. |
| ¹³C Satellites | Flanking the main PEG signal | Multiplets | - | Due to the natural 1.1% abundance of ¹³C, satellite peaks arising from ¹H-¹³C coupling can be observed flanking the large PEG backbone signal. These are not impurities and their integration increases with the molecular weight of the PEG chain[2][3]. |
Causality in Spectral Features: The chemical shifts are dictated by the electronic environment of the protons. The electronegative oxygen and nitrogen atoms in the PEG backbone and at the core of the molecule cause a general downfield shift of adjacent methylene protons into the 3.5-3.8 ppm region. The terminal methylene groups are further influenced by the deshielding effect of the carboxylic acid groups.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon skeleton.
Expected chemical shifts in the ¹³C NMR spectrum are as follows:
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| N-C H₃ | ~42 - 45 | The carbon of the methyl group attached to the nitrogen. |
| -N-(C H₂-)₂ | ~55 - 58 | The carbons of the methylene groups directly bonded to the central nitrogen. |
| PEG Backbone (-OC H₂C H₂O-) | ~68 - 72 | The characteristic region for the carbon atoms in the polyethylene glycol chain. The slight variation in shifts can be attributed to the different positions within the chain. |
| -C H₂-COOH | ~34 - 37 | The carbon of the methylene group adjacent to the carboxylic acid. |
| -C OOH | ~172 - 175 | The carbonyl carbon of the carboxylic acid, appearing significantly downfield. |
Comparative NMR Analysis: Homobifunctional and Heterobifunctional Alternatives
To provide a comprehensive understanding, we will now compare the NMR characteristics of N-Me-N-bis(PEG4-acid) hydrochloride salt with two representative alternatives: a structurally similar homobifunctional linker with a secondary amine core, and a heterobifunctional linker designed for orthogonal conjugation strategies.
Alternative 1: NH-bis(PEG4-acid) Hydrochloride Salt
This linker is structurally very similar to our primary molecule but lacks the N-methyl group, featuring a secondary amine at its core. This seemingly minor change has a discernible effect on the NMR spectrum and the molecule's reactivity.
Key NMR Differences:
-
Absence of N-CH₃ Signal: The most obvious difference in the ¹H NMR spectrum is the absence of the singlet around 2.8-3.0 ppm corresponding to the N-methyl group.
-
NH Proton Signal: A broad signal corresponding to the secondary amine proton (NH) would be present. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
-
Slight Shifts in Adjacent Methylene Protons: The chemical shifts of the methylene protons directly attached to the nitrogen will be slightly different due to the change from a tertiary to a secondary amine environment.
| Product | Core Structure | Key ¹H NMR Feature | Functional Groups |
| N-Me-N-bis(PEG4-acid) HCl salt | Tertiary Amine | Singlet for N-CH₃ at ~2.8-3.0 ppm | 2x Carboxylic Acid |
| NH-bis(PEG4-acid) HCl salt | Secondary Amine | Absence of N-CH₃ singlet; presence of a broad NH signal | 2x Carboxylic Acid |
Alternative 2: N-Mal-N-bis(PEG4-NHS ester)
This heterobifunctional linker offers a different conjugation strategy. It contains a maleimide group, which is reactive towards thiols (e.g., cysteine residues in proteins), and two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines (e.g., lysine residues).
Key NMR Differences:
-
Maleimide Protons: The ¹H NMR spectrum will show a characteristic singlet at approximately 6.7-6.8 ppm, corresponding to the two equivalent protons on the double bond of the maleimide ring.
-
NHS Ester Protons: A singlet around 2.8-2.9 ppm will be present, corresponding to the four protons of the succinimidyl ring.
-
Absence of Carboxylic Acid Protons: There will be no broad signal for the carboxylic acid protons.
-
Different Terminal Methylene Signals: The methylene groups adjacent to the NHS esters will have a distinct chemical shift compared to those next to a carboxylic acid.
| Product | Key ¹H NMR Feature 1 | Key ¹H NMR Feature 2 | Functional Groups |
| N-Me-N-bis(PEG4-acid) HCl salt | Broad COOH proton signal (if visible) | No signals in the aromatic/vinylic region | 2x Carboxylic Acid |
| N-Mal-N-bis(PEG4-NHS ester) | Singlet for maleimide protons at ~6.7-6.8 ppm | Singlet for NHS ester protons at ~2.8-2.9 ppm | 1x Maleimide, 2x NHS Ester |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential.
Sample Preparation for NMR Analysis
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many PEG derivatives as it can effectively dissolve the compound and often allows for the observation of exchangeable protons like those in carboxylic acids and amines. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) can also be used, but the appearance of exchangeable proton signals may vary.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., DMSO-d₆ at δ ~2.50 ppm).
NMR Data Acquisition
Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of these compounds.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds.
Visualizing the Workflow and Structures
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of N-Me-N-bis(PEG4-acid) and a typical workflow for its NMR analysis.
Caption: Chemical structure of N-Me-N-bis(PEG4-acid).
Sources
Advantages of dPEG® (Discrete PEG) Over Polydisperse PEG Linkers
Executive Summary: The Precision Shift
In the early eras of bioconjugation, polydisperse polyethylene glycol (PEG) was the gold standard for increasing solubility and extending half-life. However, modern drug development—particularly in Antibody-Drug Conjugates (ADCs) and diagnostics—has hit a "precision wall." The inherent heterogeneity of polydisperse PEGs introduces batch-to-batch variability that complicates CMC (Chemistry, Manufacturing, and Controls) and regulatory approval.
Discrete PEG (dPEG®) represents the paradigm shift from polymer chemistry to organic synthesis. By creating PEG chains with a single, defined molecular weight (PDI = 1.0), researchers can treat PEGylators as distinct chemical entities rather than statistical mixtures.[1][2][3] This guide details why switching to dPEG is not just a chemical preference but a strategic necessity for reproducible therapeutics.
The Chemistry of Heterogeneity: Defining the Problem
To understand the advantage, one must quantify the flaw in traditional PEGs.
Polydisperse PEG (The "Cloud")
Traditional PEGs are synthesized via polymerization of ethylene oxide.[1] This is a stochastic process, resulting in a Gaussian distribution of chain lengths.
-
Metric: Dispersity (
or PDI) > 1.05. -
Result: A "PEG 3000" is actually a mixture of PEG 2600, 2800, 3000, 3200, etc.
-
Consequence: You cannot purify these mixtures. Your final drug conjugate is also a mixture, making mass spectrometry analysis a "picket fence" of peaks rather than a single identifier.
Discrete PEG (The "Single Bar")
dPEGs are synthesized via stepwise organic chemistry.
-
Metric: Dispersity (
) = 1.00. -
Result: Every molecule has the exact same chain length (e.g., exactly 24 ethylene oxide units).
-
Consequence: Single molecular weight peak. Precise stoichiometry.
Table 1: Physicochemical Comparison
| Feature | Polydisperse PEG | Discrete PEG (dPEG) | Impact on Development |
| Molecular Weight | Average ( | Exact ( | Accurate dosing & stoichiometry. |
| Purity Profile | Gaussian Distribution | Single Peak (>95%) | Simplifies HPLC/MS analysis. |
| Batch Variability | High (Process-dependent) | Negligible | Critical for GMP manufacturing. |
| Steric Shielding | Variable "Cloud" | Defined Architecture | Predictable receptor binding. |
Analytical Superiority: The "Data" Advantage
The most immediate benefit of dPEG is visible in the Quality Control (QC) lab.
Mass Spectrometry Clarity
When analyzing a conjugate (e.g., Antibody-Drug Conjugate) via MALDI-TOF or LC-MS:
-
Polydisperse: The PEG signal spreads over a wide m/z range, reducing signal-to-noise ratio and masking impurities. It is mathematically difficult to deconvolute the drug-to-antibody ratio (DAR) when the linker itself varies in mass.
-
Discrete: The PEG signal appears as a single, sharp peak. Any additional peaks are immediately identifiable as impurities or different DAR species.
Expert Insight: In my experience, switching to dPEG often salvages "failed" mass spec data. The signal intensity improves because the ionization energy is focused on one mass rather than distributed across fifty.
Visualization: The Analytical & Regulatory Pathway
The following diagram illustrates how chemical purity translates to regulatory success.
Figure 1: The causal link between PEG dispersity and regulatory/QC outcomes.
Biological Performance: Pharmacokinetics (PK) & Immunogenicity
Recent data contradicts the old assumption that "PEG is just a spacer." The dispersity of the PEG chain actively alters biological fate.
Enhanced Circulation Time
A study comparing gold nanoparticles (AuNPs) modified with discrete PEG (
-
Mechanism: Polydisperse mixtures favor the surface grafting of shorter chains due to steric hindrance (the "mushroom" effect). These shorter chains provide poor shielding, leading to protein adsorption (opsonization).
-
Data: Monodisperse PEG-AuNPs exhibited a blood circulation half-life (
) of 23.6 hours , compared to 8.8 hours for the polydisperse equivalent.[5] -
Takeaway: Uniform chain length ensures a dense, "brush-like" conformation that effectively repels serum proteins.
Reduced Immunogenicity
The "ABC Phenomenon" (Accelerated Blood Clearance) is often triggered by anti-PEG antibodies. Heterogeneous PEG mixtures present a complex array of epitopes. Discrete PEGs present a single, consistent structural motif, which studies suggest may reduce the avidity of anti-PEG antibody binding and mitigate rapid clearance upon repeat dosing.
Experimental Protocol: Standardized Conjugation
To validate the advantages of dPEG in your own lab, use this standard protocol for conjugating a dPEG linker to an antibody. This workflow is designed to be self-validating via UV-Vis and MS.
Objective: Conjugate NHS-dPEG(24)-Maleimide to an Antibody (mAb), then attach a thiol-containing payload.
Materials
-
Linker: NHS-dPEG®(24)-mal (Quanta BioDesign or equivalent).
-
Buffer A: PBS, pH 7.2-7.4, EDTA 1mM (Reaction Buffer).
-
Buffer B: 1M Tris-HCl, pH 8.0 (Quenching Buffer).
-
Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO).
Step-by-Step Workflow
-
Preparation of Linker Stock:
-
Dissolve NHS-dPEG(24)-mal in dry DMA or DMSO to a concentration of 10 mM.
-
Note: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.
-
-
Activation (Lysine Conjugation):
-
Adjust mAb concentration to 2-5 mg/mL in Buffer A.
-
Add Linker Stock to mAb at a 20-fold molar excess .
-
Why 20x? dPEG reagents are highly efficient, but hydrolysis competes with conjugation. 20x ensures saturation of accessible lysines without inducing precipitation (a common risk with hydrophobic polydisperse PEGs).
-
Incubate for 30-60 minutes at Room Temperature (RT).
-
-
Quenching & Purification 1:
-
Add Buffer B (10% v/v) to stop the reaction. Incubate 10 min.
-
Remove excess linker using a Desalting Column equilibrated with Buffer A.
-
Checkpoint: Measure A280. If using a UV-traceable dPEG, measure A_max of the dPEG to calculate Linker-Antibody Ratio (LAR).
-
-
Payload Conjugation (Cysteine):
-
Add thiol-containing payload (e.g., Cys-peptide or drug) at 3-5x molar excess relative to the maleimide content.
-
Incubate 60 mins at RT.
-
-
Final Analysis (The dPEG Advantage):
-
Run the sample on HIC-HPLC (Hydrophobic Interaction Chromatography).
-
Expected Result: You will see distinct peaks corresponding to DAR 0, 1, 2, 3.
-
Contrast: With polydisperse PEG, these peaks would merge into a single broad hump, making it impossible to quantify the efficiency of the conjugation.
-
Visualization: Conjugation Workflow
Figure 2: Step-by-step conjugation workflow highlighting the QC checkpoint.
Conclusion
The transition from polydisperse to discrete PEG is not merely an upgrade in purity; it is a requirement for the next generation of precision medicine. By eliminating the variable of chain length distribution, dPEG linkers provide:
-
Defined Chemical Entities acceptable to rigorous regulatory standards.
-
Superior Analytics that allow for precise DAR calculation.
-
Enhanced Pharmacokinetics through uniform steric shielding.
For researchers aiming to move a molecule from the bench to the clinic, the initial cost of dPEG reagents is offset by the elimination of batch failures and the streamlining of the regulatory filing process.
References
-
Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. Source: RSC Advances (2024).
-
Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics. Source: Expert Review of Molecular Diagnostics (NIH PMC).
-
Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. Source: Biomacromolecules (ACS Publications).
-
Comparison of MALDI MS spectra of PEG2000-DSPE and monodisperse PEG 36-DSPE. Source: ResearchGate / Journal of Controlled Release.
-
Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding. Source: Bioprocess Online.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: N-Me-N-bis(PEG4-acid) vs. Glutaric Acid Linkers in PROTACs
Executive Summary: The "Anchor" vs. The "Tether"
In Proteolysis Targeting Chimera (PROTAC) design, the linker is not merely a bridge; it is a thermodynamic and pharmacokinetic determinant. This guide compares two distinct linker archetypes: N-Me-N-bis(PEG4-acid) (a long, hydrophilic, cationic-center tether) and Glutaric Acid (a short, hydrophobic, alkyl anchor).
-
N-Me-N-bis(PEG4-acid) is the "Solubility Engine." It is best deployed when warheads are highly lipophilic, or when the E3 ligase and Target Protein (POI) binding pockets are deeply buried, requiring a long reach (~20–30 Å). Its central tertiary amine provides a solubility boost via protonation but may introduce lysosomal trapping liabilities.
-
Glutaric Acid is the "Cooperativity Driver." It is ideal for compact ternary complexes where the POI and E3 ligase can form protein-protein interactions (PPIs). Its short span (~6 Å) restricts conformational freedom, minimizing the entropic penalty of binding, provided the geometry allows it.
Chemical & Physicochemical Profile
The choice between these two linkers fundamentally shifts the PROTAC's physicochemical space (bRo5).
| Feature | N-Me-N-bis(PEG4-acid) | Glutaric Acid |
| Structure Class | Branched/Functionalized PEG | Short Linear Alkyl (Dicarboxylic Acid) |
| Formula | ~C₂₃H₄₅NO₁₂ (varies by exact salt) | C₅H₈O₄ |
| Linker Length | Long (~22–26 atoms backbone) | Short (5 atoms backbone) |
| Hydrophilicity | High (PEG units + Ionizable Amine) | Low (Alkyl chain) |
| LogP Impact | Lowers LogP (Increases polarity) | Increases LogP (Lipophilic) |
| Ionization (pH 7.4) | Cationic (Central tertiary amine pKa ~8-9) | Neutral (Amides formed are neutral) |
| Flexibility | High (High entropic penalty) | Low/Moderate (Restricted conformation) |
| Primary Utility | Solubilizing greasy warheads; Long-range reach | Inducing cooperativity; Cell permeability |
Structural Analysis[1]
-
N-Me-N-bis(PEG4-acid): This linker consists of a central nitrogen atom methylated (N-Me) and substituted with two PEG4-carboxylate arms. In a linear PROTAC configuration, it connects two ligands via amide bonds, effectively creating a chain of Ligand-PEG4-N(Me)-PEG4-Ligand. The central basic nitrogen serves as a "kink" to break planarity and a protonation site to prevent aggregation.
-
Glutaric Acid: A simple C5 dicarboxylic acid (HOOC-(CH2)3-COOH). Upon conjugation, it forms a pentyl-diamide bridge. It is metabolically robust but offers no solubility assistance.
Linkerology & Mechanism of Action[2]
Ternary Complex Formation
The fundamental difference lies in how these linkers influence the
-
The Glutaric "Velcro" Effect: Because glutaric acid is short, it forces the E3 ligase and POI into close proximity. If the protein surfaces are complementary, this creates favorable de novo protein-protein interactions (cooperativity,
). However, if the surfaces clash, the "hook effect" (autoinhibition) will occur at lower concentrations, or the complex will simply not form (steric clash).-
Risk: High probability of steric clash ("All or Nothing").
-
Reward: High potency and selectivity if geometry fits.
-
-
The PEG "Fishing Line" Approach: N-Me-N-bis(PEG4-acid) is long and floppy. It allows the E3 and POI to sample many orientations without clashing. It rarely induces positive cooperativity (
) because the proteins don't necessarily touch; the ubiquitin transfer occurs across a gap.-
Risk: Low cooperativity; high entropic cost (floppy linker must be frozen).
-
Reward: High success rate for "just degrading it" without needing structural biology data; excellent solubility.
-
Pharmacokinetics (Solubility vs. Permeability)
-
Solubility: The N-Me-N-bis(PEG4) linker is superior for formulation. The central amine forms a salt, drastically improving aqueous solubility (
is common). -
Permeability: Glutaric acid linkers generally show better passive permeability (PAMPA/Caco-2) because they do not add significant Polar Surface Area (PSA). The PEG linker adds massive PSA and a positive charge, which can reduce passive diffusion or lead to efflux, although the solubility gain often compensates for this in total bioavailability.
Visualization: Decision Logic & Pathway
Figure 1: Decision Matrix for selecting between N-Me-N-bis(PEG4) and Glutaric Acid based on warhead lipophilicity and structural data.
Experimental Protocols
Protocol A: Synthesis via Amide Coupling (General Procedure)
Use this protocol to conjugate the dicarboxylic acid linker to amine-functionalized ligands.
Reagents:
-
Linker: N-Me-N-bis(PEG4-acid) or Glutaric Acid (1.0 eq)
-
Ligand A (Amine): 1.0 eq
-
Ligand B (Amine): 1.0 eq (for sequential addition) or 2.2 eq (for homobivalent)
-
Coupling Agent: HATU (1.1 eq per amide bond)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Activation: Dissolve the Linker (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.11 mmol). Stir for 5 mins at RT.
-
First Conjugation: Add Ligand A (0.1 mmol) slowly. Stir for 1–2 hours. Monitor by LC-MS for the mono-acid intermediate.
-
Critical Check: For Glutaric acid, cyclization (anhydride formation) can occur if heated. Keep at RT.
-
-
Second Activation: Add fresh HATU (0.11 mmol) and DIPEA (0.3 mmol).
-
Second Conjugation: Add Ligand B (0.1 mmol). Stir overnight at RT.
-
Purification: Dilute with DMSO/Water, filter, and purify via Prep-HPLC (Reverse Phase C18).
-
Note: N-Me-N-bis(PEG4) products will elute earlier (more polar) and may show broad peaks due to the tertiary amine if the mobile phase pH is not controlled (use 0.1% Formic Acid).
-
Protocol B: Degradation Assay (Western Blot)
Self-validating system to confirm linker efficacy.
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) at 70% confluency in 6-well plates.
-
Treatment: Treat with PROTAC at 5 concentrations (e.g., 1, 10, 100, 1000, 10000 nM) for 16–24 hours.
-
Control: DMSO only.
-
Rescue Control: Pre-treat with Epoxomicin (Proteasome inhibitor) or excess free ligand to prove mechanism.
-
-
Lysis: Lyse in RIPA buffer + Protease Inhibitors.
-
Blotting: Standard Western Blot for POI. Normalize to loading control (GAPDH/Actin).
-
Analysis: Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Expectation: Glutaric linkers often show a sharper "hook effect" (loss of activity at high conc) than PEG linkers.
-
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link][2]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Me-n-bis(peg4-acid) hydrochloride salt
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Me-n-bis(peg4-acid) hydrochloride salt. As a Senior Application Scientist, this document is structured to move beyond a simple checklist, offering causal explanations for each procedural step to ensure both safety and scientific integrity in your laboratory operations. The procedures outlined are based on an analysis of the compound's chemical properties and established best practices for laboratory waste management.
Disclaimer: This document serves as expert guidance. However, it is not a substitute for local, state, and federal regulations. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance. A specific Safety Data Sheet (SDS) for N-Me-n-bis(peg4-acid) hydrochloride salt is not widely available, so this guidance is derived from the known hazards of its constituent parts: a polyethylene glycol (PEG) chain, two carboxylic acid groups, and a hydrochloride salt.
Part 1: Hazard Assessment & Chemical Profile
Understanding the chemical nature of N-Me-n-bis(peg4-acid) hydrochloride salt is fundamental to its safe handling and disposal. The molecule can be deconstructed into three key components, each with implications for its hazard profile.
-
Polyethylene Glycol (PEG) Linker: The PEG4 units render the molecule hydrophilic. While high molecular weight PEG is generally considered to have low toxicity and to be biodegradable, its presence does not nullify the hazards of other functional groups on the molecule[1][2].
-
Carboxylic Acid Groups (-COOH): The two terminal carboxylic acid groups classify this compound as an acid. In solution, it can lower the pH and exhibit corrosive properties.
-
Hydrochloride (HCl) Salt: As a hydrochloride salt, this compound is the product of a reaction with hydrochloric acid. This imparts greater water solubility and contributes significantly to the acidic and potentially corrosive nature of the material in solution.
Based on these components and data from similar chemical structures, the compound should be treated as hazardous chemical waste. An SDS for a related PEGylated acid compound classifies it as harmful if swallowed and very toxic to aquatic life, a critical consideration for disposal[3].
Table 1: Hazard Profile and Disposal Implications
| Hazard Classification | Chemical Justification | Primary Disposal Consideration |
| Corrosive | Presence of two carboxylic acid groups and hydrochloride salt. | Collect as acidic hazardous waste. Do not dispose of down the drain. Segregate from bases and reactive metals. Use compatible containers (e.g., glass, HDPE)[4][5]. |
| Potential Aquatic Toxicity | Data from structurally related compounds indicates potential harm to aquatic ecosystems[3]. | Absolutely no drain disposal is permitted[6]. Ensures containment and proper treatment by a licensed disposal facility. |
| Irritant | Acids are known to be irritants to the skin, eyes, and respiratory tract[7]. | Handle with appropriate Personal Protective Equipment (PPE). Spills must be managed carefully. |
Part 2: Core Principles for Compliant Disposal
Adherence to a few core principles, grounded in regulatory standards, ensures the safe management of this chemical waste from the point of generation to final pickup.
-
Primacy of EHS: Your institution's Environmental Health and Safety (EHS) department is the definitive authority on waste disposal. They provide the necessary waste tags, containers, and pickup schedules, and are trained to make final hazardous waste determinations in compliance with EPA and local regulations[8][9].
-
Waste Segregation: This is the most critical step in preventing dangerous chemical reactions in a waste container. N-Me-n-bis(peg4-acid) hydrochloride salt is an acid and must be segregated from incompatible materials such as bases, oxidizers, and cyanides to prevent violent reactions, gas evolution, or fire[5][10].
-
Proper Containment and Labeling: All hazardous waste must be accumulated in containers that are compatible with the chemical, are in good condition, and are kept securely closed when not in use[4][6]. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your EHS department[1].
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing N-Me-n-bis(peg4-acid) hydrochloride salt waste.
Step 1: Waste Identification and Classification
Immediately classify all materials containing or contaminated with N-Me-n-bis(peg4-acid) hydrochloride salt as Hazardous Chemical Waste . Specifically, it should be categorized as Corrosive (Acidic) Waste .
Step 2: Collection and Segregation
The physical form of the waste dictates the collection method.
-
Solid Waste:
-
Includes: Unused or expired pure compound, and contaminated disposable labware (e.g., weigh boats, pipette tips, gloves).
-
Procedure: Collect these materials in a designated, durable, leak-proof container (e.g., a plastic pail or a securely lined cardboard box). This container must be clearly labeled for "Solid Acidic Waste."
-
Rationale: Segregating solid from liquid waste is a best practice that simplifies the final disposal process for the waste management facility[4].
-
-
Liquid Waste (Aqueous or Organic Solutions):
-
Includes: Any solutions containing the dissolved compound.
-
Procedure: Collect liquid waste in a dedicated, leak-proof container made of a compatible material (borosilicate glass or high-density polyethylene is recommended)[4]. The container must have a secure, screw-top cap. Do not use metal containers, which can be corroded by the acid[4].
-
Rationale: Using a dedicated and compatible container prevents corrosion, leaks, and dangerous reactions from the mixing of incompatible waste streams[5]. The container should only be filled to 70-80% capacity to allow for vapor expansion[6].
-
Step 3: Labeling the Waste Container
Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[11].
-
Action: Affix a hazardous waste tag (provided by your EHS office) to the container before adding any waste.
-
Required Information:
-
The full, unabbreviated chemical name: "N-Me-n-bis(peg4-acid) hydrochloride salt Waste"[1].
-
All constituents in the container, including solvents, with their approximate percentages.
-
The date accumulation began (the date the first waste was added).
-
The name of the Principal Investigator or responsible researcher.
-
The relevant hazard characteristic (e.g., "Corrosive," "Acid").
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8].
-
Location: The SAA must be clearly marked.
-
Containment: The waste container must be stored in secondary containment (such as a spill tray) to contain any potential leaks[4].
-
Segregation: Store the acidic waste container away from containers of basic/caustic waste.
-
Container Status: Keep the waste container securely capped at all times, except when adding waste[8].
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the final treatment or disposal of the chemical.
-
Action: Once the container is full (or after a set accumulation time, often 12 months for academic labs[8][12]), contact your institution's EHS department to schedule a waste pickup.
-
DO NOT:
Part 4: Decontamination & Spill Management
-
Empty Container Decontamination: An empty container that held N-Me-n-bis(peg4-acid) hydrochloride salt must still be managed as hazardous waste unless properly decontaminated.
-
Procedure: Triple-rinse the empty container with a suitable solvent (e.g., water or a solvent in which the compound is soluble).
-
Collect Rinsate: The first rinse is considered hazardous and must be collected and added to your liquid hazardous waste container. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office[10].
-
Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin[5][10].
-
-
Spill Procedures:
-
Small Spills: For minor spills, use an acid-specific spill kit or an inert absorbent material like vermiculite or sand. Never use a base to neutralize an acid spill directly , as this can cause a violent reaction[7]. Sweep the absorbed material into a designated container, seal it, and label it as hazardous waste for disposal.
-
Large Spills: For spills larger than 1 liter, warn others, exit the lab, and immediately contact your institution's EHS or emergency response team[7].
-
Part 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Me-n-bis(peg4-acid) hydrochloride salt waste.
Caption: Decision workflow for N-Me-n-bis(peg4-acid) HCl salt disposal.
References
-
Acid Handling SOP. (n.d.). University of Utah. Retrieved from [Link]
-
Voelker, R. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
US Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
US Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. Retrieved from [Link]
-
Reddit r/AskChemistry. (2024, August 10). How to dispose of these chemicals? Retrieved from [Link]
-
Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]
-
University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Wisconsin Department of Natural Resources. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]
-
DC Chemicals. (2024, January 1). Cbz-N-amido-PEG4-acid MSDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semspub.epa.gov [semspub.epa.gov]
- 3. Cbz-N-amido-PEG4-acid|MSDS [dcchemicals.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. gla.ac.uk [gla.ac.uk]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. earth.utah.edu [earth.utah.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
